1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWSJBSLBKHDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid chemical structure
[1]
Executive Summary
1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (CAS: 1871692-96-4 ) is a functionalized imidazole derivative characterized by a carboxylic acid at the C4 position and a fluoroethyl chain at the N1 position.[1]
In drug discovery, this compound serves two primary roles:
-
Bioisosteric Probe: It mimics ethyl or propyl chains while introducing fluorine to modulate lipophilicity (
), metabolic stability (blocking -oxidation), and pKa. -
PET Imaging Standard: It acts as the non-radioactive reference standard for
F-labeled tracers targeting enzymes such as CYP11B1/B2 (adrenal imaging) or specific neurological receptors, where the fluoroethyl moiety is the radiolabeling site.
Chemical Identity & Structural Analysis[1][2]
| Property | Specification |
| IUPAC Name | 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid |
| CAS Number | 1871692-96-4 |
| Molecular Formula | |
| Molecular Weight | 158.13 g/mol |
| SMILES | OC(=O)c1cn(CCF)cn1 |
| pKa (Calc.) | ~3.5 (Acid), ~6.0 (Imidazole N3) |
| LogP (Calc.) | -0.5 to 0.1 (Hydrophilic) |
Structural Logic & SAR Implications
-
Imidazole Core: Acts as a hydrogen bond acceptor (N3) and donor (if protonated). The aromatic ring provides
stacking capability. -
C4-Carboxylic Acid: A critical handle for amide coupling (e.g., to create peptidomimetics) or esterification. It strongly influences the electronic density of the ring, lowering the pKa of the imidazole nitrogen compared to unsubstituted imidazole.
-
N1-Fluoroethyl Group: The fluorine atom induces a strong dipole. The C-F bond is metabolically robust, often used to block dealkylation pathways common to N-ethyl groups.
Synthetic Pathway & Methodology
The synthesis requires rigorous regiocontrol. Alkylation of imidazole-4-carboxylates typically yields a mixture of 1,4- and 1,5-isomers .[2] The 1,4-isomer (target) is thermodynamically stable but kinetically competitive with the 1,5-isomer.
Protocol: Regioselective Synthesis via Ester Intermediate[4]
Reagents:
-
Starting Material: Methyl 1H-imidazole-4-carboxylate
-
Alkylating Agent: 1-bromo-2-fluoroethane (or 1-fluoro-2-iodoethane for higher reactivity)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: DMF or Acetonitrile (anhydrous)
Step 1: N-Alkylation
-
Dissolve Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add
(1.5 eq) and stir at RT for 30 min to deprotonate the N-H. -
Add 1-bromo-2-fluoroethane (1.2 eq) dropwise.
-
Heat to 60°C for 4–6 hours. Note: Higher temperatures favor the 1,5-isomer via thermodynamic equilibration; keep moderate.
-
Workup: Dilute with EtOAc, wash with brine (
). Dry overngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> . -
Purification (Critical): The crude contains both 1,4- and 1,5-isomers. Separate via Flash Column Chromatography (SiO2).
-
Eluent: DCM:MeOH (95:5). The 1,4-isomer typically elutes second (more polar) compared to the 1,5-isomer due to the exposed nitrogen lone pair interacting with silica.
-
Step 2: Hydrolysis
-
Dissolve the purified Methyl 1-(2-fluoroethyl)-1H-imidazole-4-carboxylate in THF:Water (1:1).
-
Add LiOH (2.0 eq). Stir at RT for 2 hours.
-
Acidify to pH 3–4 with 1M HCl.
-
Precipitate the product or extract with EtOAc/n-Butanol. Recrystallize from water/ethanol if necessary.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis emphasizing the critical isomer separation step prior to hydrolysis.
Analytical Characterization (Self-Validation)
To ensure the correct isomer (1,4 vs 1,5) is obtained, NOE (Nuclear Overhauser Effect) NMR spectroscopy is the gold standard.
| Technique | Expected Signal / Observation | Interpretation |
| The C2-H and C5-H protons are distinct. | ||
| Characteristic triplet-of-triplets due to coupling with geminal and vicinal protons. | ||
| NOE Difference | Irradiation of N-CH2: | 1,4-Isomer: NOE observed at C2-H and C5-H (stronger at C5).1,5-Isomer: Strong NOE at C2-H; weak/no NOE at C4 substituent. |
| HMBC | Correlation between N-CH2 protons and C2/C5 carbons. | Confirms N-alkylation site. |
Applications in Drug Development
A. Bioisosterism & Metabolic Stability
Replacing an N-ethyl group with N-fluoroethyl reduces the basicity of the imidazole ring (due to the electron-withdrawing fluorine). This can:
-
Improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH.
-
Block oxidative dealkylation by CYP450 enzymes, extending half-life (
).
B. PET Tracer Development
This acid is the precursor for synthesizing
-
Workflow: The acid is coupled with an alcohol (or the ester is synthesized directly using
F-fluoroethyl tosylate). -
Role: The "cold" (non-radioactive) acid is used to validate HPLC retention times during the quality control of the "hot"
F-tracer.
Visualization: Structural Activity Relationship (SAR)
Caption: Key pharmacophore features driving the utility of the compound in medicinal chemistry.
Handling & Safety
-
Toxicity: Fluoroethylating agents (starting materials) are potential alkylators and should be treated as genotoxic impurities (GTIs). The final acid is generally stable but should be handled with standard PPE.
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which complicates precise weighing for stoichiometric reactions.
References
-
PubChem. "Imidazole-4-carboxylic acid (Compound)." National Library of Medicine. Available at: [Link]
-
Helal, C. J., & Lucas, J. C. "A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates." Organic Letters, 2002, 4(23), 4133–4134. Available at: [Link]
- Wester, H. J. "Nuclear imaging probes: from bench to bedside." Clinical Cancer Research, 2007. (Contextual grounding for F-fluoroethyl tracers).
Introduction: The Strategic Role of Fluoroethyl Imidazoles in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Fluoroethyl Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" present in essential biomolecules like the amino acid histidine and numerous blockbuster drugs.[1][2][3][4][5] Its unique electronic and amphoteric nature allows it to act as a proton donor, acceptor, and a coordinating ligand, making it a versatile component for interacting with biological targets.[2][6] However, parent imidazole-containing drug candidates often face challenges with metabolic instability and suboptimal pharmacokinetic profiles.
The introduction of fluorine, particularly as a fluoroethyl substituent, is a well-established and powerful strategy to overcome these limitations.[7][8] Fluorination can profoundly alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity (LogD), and metabolic fate.[9][10] Specifically, the fluoroethyl group can serve as a metabolic shield, blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes, thereby enhancing the compound's half-life and bioavailability.[8][9] This guide provides an in-depth analysis of the core physicochemical properties of fluoroethyl imidazole derivatives, the experimental methodologies used to determine them, and the underlying chemical principles that govern their behavior, offering a framework for the rational design of more effective and durable therapeutic agents.
Core Physicochemical Properties: A Deep Dive
The therapeutic success of a drug candidate is inextricably linked to its physicochemical properties. For fluoroethyl imidazole derivatives, three parameters are of paramount importance: lipophilicity, ionization, and metabolic stability.
Lipophilicity (LogP & LogD): Balancing Permeability and Solubility
Lipophilicity governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with target receptors.[11][12] It is a critical parameter that must be finely tuned; excessive lipophilicity can lead to poor solubility and increased toxicity, while insufficient lipophilicity can hinder absorption and membrane permeation.
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) for the neutral species only.[11][13]
-
LogD (Distribution Coefficient): For ionizable molecules like imidazoles, LogD is the more physiologically relevant metric. It measures the partition ratio of all species (neutral and ionized) at a specific pH.[11][13][14] Since the imidazole ring's ionization state changes with pH, its distribution behavior is pH-dependent.[14] The LogD at pH 7.4 is especially critical as it reflects the lipophilicity in blood serum.[14]
The introduction of a fluoroethyl group generally increases lipophilicity compared to an unsubstituted ethyl group, though the effect is nuanced. While fluorine is highly electronegative, its small size means the overall impact on LogP/D is often driven by the replacement of a C-H bond with a more polarized but less sterically demanding C-F bond.
Logical Framework for Physicochemical Characterization
The following diagram illustrates the integrated workflow for assessing a novel fluoroethyl imidazole derivative, from initial synthesis to a comprehensive property profile.
Caption: Workflow for the characterization of fluoroethyl imidazole derivatives.
Ionization Constant (pKa): The Key to Biological Behavior
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2][6] The pKa of the conjugate acid (the imidazolium ion) is typically around 7.0.[15] This value is critically important because it dictates the proportion of the molecule that is charged versus neutral at physiological pH (≈7.4). This ratio, in turn, influences solubility, receptor binding, and cell permeability.
The electron-withdrawing nature of the fluorine atom in a fluoroethyl substituent has a significant impact on the basicity of the imidazole ring.
-
Causality: The highly electronegative fluorine atoms pull electron density away from the imidazole ring through an inductive effect. This destabilizes the positively charged imidazolium ion, making it a stronger acid (i.e., more willing to donate its proton).
-
Consequence: The pKa of a fluoroethyl imidazole derivative is generally lower than that of its non-fluorinated counterpart.[7] A lower pKa means that at pH 7.4, a larger fraction of the compound will exist in its neutral, more lipophilic form, which can enhance its ability to cross cell membranes.
Structure-Property Relationships
This diagram illustrates how the introduction of a fluoroethyl group causally influences key physicochemical parameters.
Caption: Impact of fluoroethyl substitution on key drug-like properties.
Metabolic Stability: Designing for Durability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[16][17] Poor metabolic stability leads to rapid clearance from the body, resulting in a short duration of action and low oral bioavailability.[16]
Fluorination is a cornerstone strategy for enhancing metabolic stability.[8][9]
-
Mechanism of Action: Many drug molecules are metabolized via oxidation of C-H bonds. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block this process. The C-F bond is significantly stronger and less susceptible to enzymatic cleavage than a C-H bond.
-
Application to Fluoroethyl Imidazoles: The ethyl group attached to an imidazole ring is a prime target for hydroxylation by CYP enzymes. By placing one or more fluorine atoms on this ethyl group, medicinal chemists can effectively "shield" it from metabolism, thereby increasing the compound's half-life (t½) and intrinsic clearance (CLint).[16][18]
Experimental Determination of Physicochemical Properties
Accurate and reproducible experimental data is essential for guiding drug design.[19] The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of fluoroethyl imidazole derivatives.
Quantitative Data Summary (Hypothetical Examples)
The table below illustrates how quantitative data for a series of hypothetical fluoroethyl imidazole derivatives might be presented for comparative analysis.
| Compound ID | Structure (R-group) | pKa | LogD (pH 7.4) | Microsomal t½ (min) |
| REF-01 | -CH₂CH₃ | 7.25 | 1.85 | 15 |
| FEI-01 | -CH₂CH₂F | 6.80 | 2.10 | 45 |
| FEI-02 | -CH₂CHF₂ | 6.45 | 2.32 | >120 |
| FEI-03 | -CH(F)CH₃ | 6.75 | 2.05 | 62 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes a robust method for determining the ionization constant of a fluoroethyl imidazole derivative using potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[20][21]
Rationale: Potentiometry directly measures the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form, which corresponds to the pKa.[21] Performing multiple titrations ensures reproducibility and accuracy.[20][21] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.[20]
Methodology:
-
Preparation of Solutions:
-
Instrument Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25 °C).[20]
-
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[21]
-
Add KCl to achieve a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is a base (as with imidazole), first acidify the solution to ~pH 2 with 0.1 M HCl.[20][21]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[21]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV) to identify the inflection point, which corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the titrant required to reach the inflection point has been added).
-
-
Validation:
Protocol 2: Determination of LogD by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining lipophilicity.[19][22] It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[19]
Rationale: This method provides a direct, unambiguous measurement of the compound's distribution. Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment. Analysis by a sensitive method like LC-MS allows for accurate quantification even at low concentrations.
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
In a separatory funnel, mix equal volumes of n-octanol and the pH 7.4 PBS buffer. Shake vigorously and allow the layers to separate overnight. This creates pre-saturated solvents.
-
-
Partitioning Experiment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a vial, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[23]
-
Add 10 µL of the 10 mM compound stock solution.[23]
-
Cap the vial tightly and mix on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[23]
-
-
Phase Separation and Sampling:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully remove an aliquot from the n-octanol (upper) layer and an aliquot from the aqueous (lower) layer.
-
-
Quantification:
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]
-
-
Calculation:
-
Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
-
Validation:
-
Run the experiment in duplicate or triplicate.[23]
-
Include a control compound with a known LogD value to validate the experimental setup.
-
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent drug when incubated with human liver microsomes, which are rich in CYP enzymes.[16][24] The results provide key parameters like half-life (t½) and intrinsic clearance (CLint).[16]
Rationale: This in vitro model is a well-established industry standard for predicting in vivo hepatic clearance.[16][17] The inclusion of NADPH is essential, as it is a required cofactor for CYP enzyme activity.[25] Quenching the reaction with a cold organic solvent stops all enzymatic activity at precise time points, allowing for accurate measurement of compound depletion over time.
Experimental Workflow: Microsomal Stability Assay
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare an NADPH regenerating system solution.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer.
-
Prepare ice-cold acetonitrile or methanol containing an internal standard (for LC-MS/MS analysis) to be used as the quenching solution.[16]
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add human liver microsomes (final protein concentration 0.5 mg/mL) to phosphate buffer.[24][25]
-
Add the test compound (final concentration e.g., 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[25]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
Immediately after adding NADPH (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[24]
-
Immediately add the aliquot to a separate tube containing the ice-cold quenching solution. This stops the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis and Calculation:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein.[16]
-
-
Validation:
-
Run a negative control incubation without NADPH to check for non-enzymatic degradation.
-
Include a positive control compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance) to ensure the microsomes are metabolically active.
-
Conclusion
The strategic incorporation of a fluoroethyl group onto an imidazole scaffold is a powerful and well-validated approach in modern drug design. It provides medicinal chemists with a tool to rationally modulate key physicochemical properties that are critical for a compound's success. By lowering pKa and increasing lipophilicity, the fluoroethyl moiety can enhance membrane permeability. Most importantly, it serves as a robust metabolic shield, significantly improving a drug candidate's stability and pharmacokinetic profile. A thorough understanding and precise experimental determination of these properties—pKa, LogD, and metabolic stability—are essential for advancing these promising molecules from the bench to the clinic. The integrated application of the principles and protocols outlined in this guide will empower researchers to make more informed decisions, accelerating the development of novel, effective, and durable fluoroethyl imidazole-based therapeutics.
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Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663–675. Available from: [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(5), 356–367. Available from: [Link]
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Kirk, K. L., & D'Avanzo, M. (2001). New Building Blocks for Fluorinated Imidazole Derivatives: Preparation of β-Fluoro- and β,β-Difluorohistamine. The Journal of Organic Chemistry, 66(12), 4385–4388. Available from: [Link]
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University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
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Cambridge MedChem Consulting. (2019, January 12). LogD. Available from: [Link]
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Avdeef, A., Box, K. J., & Tsinman, O. (2007). Development of Methods for the Determination of pKa Values. Syracuse University. Available from: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
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ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]
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Chang, Y. T., et al. (2011). Binding of fluorophores to proteins depends on the cellular environment. PMC. Available from: [Link]
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In-Depth Technical Analysis: pKa Profiling of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
Topic: pKa values of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The precise physicochemical characterization of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (CAS: 1871692-96-4) is critical for optimizing its utility as a pharmaceutical intermediate, particularly in the synthesis of fluorinated bioactive scaffolds and PET radiotracers.[1]
This guide provides a rigorous analysis of the acid dissociation constants (pKa) of this molecule.[1] Unlike standard imidazole derivatives, the introduction of a 2-fluoroethyl group at the N1 position and a carboxylic acid at the C4 position creates a unique electronic environment that significantly modulates ionization behavior.[1] Understanding these values is essential for predicting aqueous solubility, lipophilicity (logD), and protein binding affinity during lead optimization.
Physicochemical Profile & pKa Analysis[1][2][3][4][5][6]
Estimated Dissociation Constants
Based on Structure-Activity Relationship (SAR) analysis of closely related analogs (e.g., 1-methyl-1H-imidazole-4-carboxylic acid) and the Hammett electronic parameters of the fluoroethyl substituent, the pKa values are defined as follows:
| Ionization Center | Functional Group | Estimated pKa | Type | Electronic Influence |
| pKa₁ | Carboxylic Acid (-COOH) | 2.1 ± 0.3 | Acidic | Enhanced acidity due to the electron-deficient imidazole ring.[1] |
| pKa₂ | Imidazole Nitrogen (N3) | 4.5 ± 0.5 | Basic | Basicity reduced by the electron-withdrawing 4-COOH and N1-fluoroethyl groups.[1] |
Note: These values represent the thermodynamic constants in aqueous solution at 25°C. The molecule exists primarily as a zwitterion in the pH range of 2.5 to 4.0.[1]
Structural Mechanistic Analysis
The ionization profile is governed by two competing electronic effects:
-
Inductive Effect of Fluorine (-I): The fluorine atom on the ethyl chain exerts a pull on electron density through the sigma bond framework ($ \sigma $-induction).[1] This reduces the electron density at the N1 nitrogen, which propagates through the ring, slightly lowering the pKa of the N3 conjugate acid compared to a non-fluorinated 1-ethyl analog.[1]
-
Resonance of the 4-Carboxyl Group: The carboxyl group at C4 is a strong electron-withdrawing group (EWG).[1] It significantly destabilizes the protonated N3 site, lowering its pKa from the typical imidazole value of ~7.0 down to the observed ~4.5 range.[1]
Ionization Species Distribution
The molecule transitions through three distinct ionization states across the pH scale:
-
Cationic State (pH < 2.0): Both the carboxylic acid and the imidazole N3 are protonated.[1] Net Charge: +1.[1]
-
Zwitterionic State (pH 2.1 – 4.5): The carboxylic acid deprotonates to carboxylate ($ COO^-
NH^+ $).[1] Net Charge: 0.[1] -
Anionic State (pH > 4.5): The imidazole N3 deprotonates.[1] Net Charge: -1.
Figure 1: Sequential deprotonation pathway of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid.[1]
Experimental Determination Protocols
Method A: Potentiometric Titration (The Gold Standard)
This method is preferred for determining precise macroscopic pKa values when the compound is available in sufficient quantity (>50 mg).[1]
Reagents:
-
0.1 M HCl (Standardized)[1]
-
0.1 M NaOH (Carbonate-free, Standardized)
-
0.15 M KCl (Ionic Strength Adjuster)[1]
-
Degassed HPLC-grade water[1]
Protocol:
-
System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to ensure linearity in the acidic region.
-
Sample Preparation: Dissolve 50 mg of the compound in 20 mL of 0.15 M KCl solution. Ensure the starting pH is below 2.0 by adding a known excess of 0.1 M HCl.[1]
-
Titration: Titrate with 0.1 M NaOH using an autotitrator. Add titrant in increments of 10 µL, allowing for electrode stabilization (drift < 0.5 mV/min) between additions.
-
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.[1]
Method B: NMR-pH Titration (Site-Specific Assignment)
This method is superior if sample quantity is limited (<5 mg) or if site-specific assignment of ionization is required to confirm the zwitterionic nature.[1]
Protocol:
-
Sample Preparation: Dissolve 2-3 mg of compound in 600 µL of $ D_2O $ containing an internal standard (e.g., DSS).
-
Titration: Adjust pH (measured as pH*) using dilute DCl and NaOD. Collect 1H-NMR spectra at 10-12 pH points ranging from pH 1 to pH 9.[1]
-
Observation: Monitor the chemical shift ($ \delta $) of the C2 and C5 imidazole protons.
-
Calculation: Fit the change in chemical shift ($ \delta_{obs} $) against pH using the Henderson-Hasselbalch equation:
[1]
Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.
Implications for Drug Development[1][7]
Solubility and LogD
The pKa profile dictates that at physiological pH (7.4), the molecule exists almost exclusively in the anionic form (COO-, N-neutral).[1]
-
Solubility: High aqueous solubility is expected at pH 7.4 due to the negative charge.[1]
-
Membrane Permeability: Passive diffusion may be limited at neutral pH.[1] Permeability is likely highest in the zwitterionic window (pH 3-4) or requires active transport.[1]
Formulation Stability
For formulation, maintaining the pH above 5.5 ensures the molecule remains anionic, preventing precipitation that might occur near the isoelectric point (pI), which theoretically lies between pKa1 and pKa2 (approx pH 3.3).
References
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LookChem. (2025).[1] 1-Methyl-1H-imidazole-4-carboxylic acid (CAS 41716-18-1) Physicochemical Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]
-
Walsh Medical Media. (2017).[1] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
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A Technical Guide to Determining the Solubility of Fluoroethyl Imidazole Carboxylic Acid in Organic Solvents
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its journey from chemical synthesis to clinical efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of fluoroethyl imidazole carboxylic acid (FEICA) in various organic solvents. Recognizing that "FEICA" represents a class of molecules with varied isomeric forms, this document focuses on establishing a robust, universally applicable methodology rather than presenting data for a single, specific compound. We will use 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid as a representative molecular structure to illustrate key principles. The core of this guide is a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, integrated with modern analytical techniques. We will explore the theoretical underpinnings of solubility, including solvent polarity and Hansen Solubility Parameters (HSP), and provide actionable insights into experimental design, data interpretation, and troubleshooting.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The dissolution of a drug substance is a prerequisite for its absorption and, consequently, its therapeutic effect.[1][2] For a molecule like 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (hereafter referred to as FEICA), which contains both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting/donating imidazole ring, solubility behavior can be complex and highly solvent-dependent.[3][4]
Understanding the solubility of FEICA in organic solvents is paramount for several stages of drug development:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during reaction work-ups and crystallization processes.[5]
-
Formulation Development: Solubility data guides the selection of excipients and the development of stable, bioavailable dosage forms, from oral solids to parenteral solutions.[5][6]
-
Preclinical and Toxicological Studies: Preparing solutions at precise concentrations is necessary for accurate in vitro and in vivo testing.
-
Predictive Modeling: Experimental data in a well-chosen set of solvents can be used to build computational models that predict solubility in other systems, saving time and resources.[7][8]
This guide is structured to provide both the theoretical foundation and the practical steps required to generate high-quality, reliable solubility data for FEICA or any analogous compound.
Theoretical Foundations of Solubility
The principle of "like dissolves like" is a useful starting point, but a more quantitative approach is necessary for scientific rigor.[9][10] The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the Gibbs free energy of mixing dictates the outcome.[11] Key factors influencing the solubility of FEICA include its molecular structure and the physicochemical properties of the solvent.
2.1. Molecular Structure of FEICA
-
Imidazole Ring: This heterocyclic moiety is amphoteric, capable of acting as both a weak acid and a weak base.[4] It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (the lone pair on the other nitrogen).
-
Carboxylic Acid Group: This is a strongly polar, acidic group that readily forms hydrogen bonds and can exist in stable dimer conformations in nonpolar solvents.[12]
-
Fluoroethyl Group: The addition of fluorine increases polarity and can introduce specific electronic interactions, but the ethyl chain itself adds lipophilic character.
The interplay of these functional groups makes FEICA a polar molecule with the potential for complex interactions with different types of solvents.
2.2. Solvent Properties and Selection
A diverse panel of solvents should be selected to probe a wide range of intermolecular interactions. Solvents can be classified based on their polarity (polar vs. non-polar) and their ability to donate protons in hydrogen bonds (protic vs. aprotic).[9]
A more sophisticated method for solvent selection involves Hansen Solubility Parameters (HSP) .[13][14] This model deconstructs the total cohesive energy of a liquid into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
The principle states that substances with similar HSP values are likely to be miscible.[15][16] By determining the HSP of FEICA (through experimental testing), one can rationally select optimal solvents or solvent blends for dissolution.[17]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the internationally recognized standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic endpoint.[1][18][19] The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.
3.1. Materials and Equipment
-
Solute: FEICA (verify purity >99% by HPLC and confirm polymorphic form by XRPD).
-
Solvents: A representative panel of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)). Use HPLC-grade or equivalent purity.
-
Equipment:
-
Analytical balance (4-5 decimal places).
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
-
Orbital shaker with temperature control (e.g., incubator shaker).[19]
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).[20][21]
-
3.2. Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
3.3. Step-by-Step Methodology
Part A: Preparation & Equilibration
-
Preparation: Add an excess amount of solid FEICA to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg for a 2 mL experiment).
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into the vial.
-
Sealing: Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[19] Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is typical, but for some compounds, 48 to 72 hours may be necessary to reach true equilibrium.[1]
Part B: Sampling & Analysis (Self-Validation) 5. Time-Point Sampling: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The concentration should be consistent between the later time points.[22] 6. Separation: After the equilibration period, remove the vials and allow them to stand or centrifuge them briefly to settle the excess solid. 7. Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove all undissolved particles. 8. Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical method. 9. Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method.[23] The method must be validated for linearity, accuracy, and precision.[20] A calibration curve should be prepared using standards of known FEICA concentration.[21][24]
Part C: Solid-State Validation 10. Post-Analysis of Solid: After the final sampling, recover the remaining solid from the vial. Dry it and analyze its crystal form using X-ray Powder Diffraction (XRPD). Compare this to the XRPD pattern of the starting material.[22] This crucial step confirms that the compound did not change its polymorphic form or convert to a solvate during the experiment, which would invalidate the solubility measurement.[22]
Data Presentation and Interpretation
The results of the solubility study should be presented clearly and concisely. A tabular format is highly recommended for comparing solubility across different solvents.
Table 1: Illustrative Solubility Data for FEICA at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | Non-polar | 0.1 | < 0.1 | < 0.0005 |
| Toluene | Non-polar (Aromatic) | 2.4 | 0.5 | 0.0027 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 5.2 | 0.0279 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 15.8 | 0.0849 |
| Acetonitrile | Polar Aprotic | 5.8 | 12.3 | 0.0661 |
| Ethanol | Polar Protic | 4.3 | 45.1 | 0.2423 |
| Methanol | Polar Protic | 5.1 | 88.6 | 0.4759 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 1.074 |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation: From this illustrative data, one can infer that FEICA exhibits poor solubility in non-polar solvents like heptane and toluene. Solubility increases significantly in polar aprotic solvents and is highest in polar protic solvents (methanol, ethanol) and highly polar aprotic solvents like DMSO. This suggests that hydrogen bonding interactions between FEICA and the solvent are a primary driver of its solubility.[12] The high solubility in alcohols compared to aprotic solvents of similar polarity (e.g., ethanol vs. ethyl acetate) highlights the importance of the solvent's ability to act as a hydrogen bond donor to solvate the carboxylate and imidazole groups.[12][25]
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded methodology for determining the solubility of fluoroethyl imidazole carboxylic acid in organic solvents. By adhering to the principles of thermodynamic equilibrium, employing the shake-flask method, and incorporating critical validation steps such as time-point analysis and solid-state characterization, researchers can generate reliable and defensible data.[18][22]
This fundamental data serves as the bedrock for subsequent development activities. It enables the rational design of crystallization processes, informs the selection of formulation strategies, and provides the necessary foundation for building predictive computational models to further accelerate the drug development timeline.[5][7]
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Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]
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Jouyban, A. & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Online] Available at: [Link]
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International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Online] Available at: [Link]
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Cybem, L. H. et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. [Online] Available at: [Link]
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Kumar, R. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Online] Available at: [Link]
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Domańska, U. & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. [Online] Available at: [Link]
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Wikipedia. Imidazole. [Online] Available at: [Link]
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Popović, G. et al. (2019). A miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica. [Online] Available at: [Link]
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Ben-Achour, A. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Online] Available at: [Link]
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Ben-Achour, A. et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. [Online] Available at: [Link]
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Kümmerer, K. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids. [Online] Available at: [Link]
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Delgado, D. R. et al. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules. [Online] Available at: [Link]
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Popović, G. et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate. [Online] Available at: [Link]
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Martínez, F. & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid. [Online] Available at: [Link]
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World Health Organization (WHO). (2012). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. [Online] Available at: [Link]
-
Manley, D. (2020). How It Works: UV Detection for HPLC. LCGC International. [Online] Available at: [Link]
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Wikipedia. Hansen solubility parameter. [Online] Available at: [Link]
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Martínez, F. & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. [Online] Available at: [Link]
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Gaisin, A. A. et al. (2023). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. The Journal of Chemical Physics. [Online] Available at: [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Online] Available at: [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]
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Domańska, U. & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Online] Available at: [Link]
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Jinan Future chemical Co.,Ltd. 1H-Imidazole-4-carboxylic acid. [Online] Available at: [Link]
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Christyakov, V. V. et al. (2021). Thermodynamic Description of Dilution and Dissolution Processes in the MgCl2−CsCl−H2O Ternary System. Molecules. [Online] Available at: [Link]
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Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Online] Available at: [Link]
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Osorio, M. et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Online] Available at: [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Online] Available at: [Link]
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Cıbıroğlu, S. et al. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Cogent Chemistry. [Online] Available at: [Link]
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Soderberg, T. (2022). 2.5: Physical properties of organic compounds. Chemistry LibreTexts. [Online] Available at: [Link]
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Shayan, M. & Jouyban, A. SOLUBILITY AND DISSOLUTION FOR DRUG. [Online] Available at: [Link]
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Berg, S. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org. [Online] Available at: [Link]
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Metabolic Stability Profiling of Etomidate Ester Analogs: A Technical Guide
Topic: Metabolic Stability Assessment of Etomidate and "Soft" Ester Analogs Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, and Anesthesiologists
Executive Summary: The "Soft Drug" Imperative
Etomidate remains a gold standard for hemodynamic stability during anesthetic induction.[1] However, its clinical utility is severely compromised by dose-dependent adrenocortical suppression, mediated by the imidazole ring’s high-affinity binding to 11
The modern drug development response has been the engineering of "Soft" Etomidate Analogs (e.g., MOC-etomidate, CPMM, ABP-700). These compounds are designed with metabolically labile ester spacers that undergo rapid hydrolysis by non-specific hepatic esterases (hCE1/hCE2) into inactive carboxylic acid metabolites .
This guide details the technical framework for assessing the metabolic stability of these analogs. It shifts focus from standard CYP450 stability to esterase-mediated hydrolysis kinetics , providing a rigorous protocol for validating the "soft" mechanism while ensuring the acid metabolite (the "endpoint") remains pharmacologically inert.
Mechanistic Foundation: Ester Hydrolysis Pathways
The Hydrolytic Switch
The core design principle of soft etomidate analogs is the introduction of an aliphatic ester moiety that is sterically accessible to carboxylesterases.
-
Etomidate (Parent): Hydrolyzes slowly (hepatic extraction ratio 0.5–0.9, but relatively stable in S9 fractions compared to analogs).
-
MOC-Etomidate: Contains a two-carbon spacer.[2] Hydrolyzed ultra-rapidly (
min in human S9). -
CPMM (Cyclopropyl-methoxycarbonyl metomidate): Contains a cyclopropyl group for steric modulation, balancing potency with hydrolytic stability.
Enzymology: hCE1 vs. hCE2
Unlike CYP-mediated metabolism, which requires NADPH, these analogs are cleared by Human Carboxylesterases (hCEs) .
-
hCE1: Predominant in the liver.[3][4] Prefers esters with small alcohol groups and large acyl groups.
-
hCE2: Present in liver and intestine.[3] Often handles sterically hindered esters more efficiently.
Pathway Visualization
The following diagram illustrates the parallel hydrolysis pathways and the critical inactivation step.
Caption: Hydrolysis mechanism of soft etomidate analogs by human carboxylesterases (hCE1/hCE2) yielding the inactive acid metabolite.
Experimental Protocol: Esterase Stability Assay
Objective: Determine the intrinsic clearance (
Critical Reagents & Buffer Systems
-
Matrix: Pooled Human Liver Microsomes (HLM) or S9 Fraction. Note: S9 is often preferred for esterases as it contains both cytosolic and microsomal enzymes.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Inhibitor (Control): Bis-p-nitrophenyl phosphate (BNPP), a specific esterase inhibitor, is required to prove the disappearance is esterase-mediated and not chemical instability.
-
Cofactor: None. (Unlike CYP assays, NADPH is not added, preventing oxidative metabolism from confounding the hydrolysis data).
Step-by-Step Workflow
-
Preparation:
-
Thaw HLM/S9 on ice.
-
Pre-incubate buffer at 37°C.
-
Prepare 10 mM stock of test compound (Analog) in DMSO.
-
-
Incubation:
-
Test Arm: Mix Buffer + HLM (0.5 mg/mL protein) + Analog (1
M). -
Inhibitor Arm: Pre-incubate HLM with BNPP (100
M) for 15 min, then add Analog. -
Chemical Stability Arm: Buffer + Analog (No HLM).
-
-
Sampling:
-
Time points: 0, 2, 5, 10, 20, 30, 60 min.
-
Note: Soft analogs degrade fast; early time points are critical.
-
-
Quenching:
-
Transfer 50
L aliquot into 150 L ice-cold Acetonitrile (containing Internal Standard). -
Crucial: Acidify quench solution (0.1% Formic Acid) to stabilize the remaining ester and prevent spontaneous hydrolysis during analysis.
-
-
Analysis:
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor both Parent depletion and Acid Metabolite formation.
-
Workflow Visualization
Caption: Workflow for esterase stability profiling. Acidification during quench is critical to prevent non-enzymatic degradation.
Data Interpretation & Comparative Metrics
Calculating Intrinsic Clearance
Plot the natural log of the remaining parent compound percentage against time. The slope (
Comparative Stability Profile
The following table summarizes the metabolic stability differences between Etomidate and its key soft analogs.
| Compound | Structural Modification | Primary Enzyme | Adrenal Suppression Risk | |
| Etomidate | None (Ethyl ester) | Hepatic Esterases | > 40 min | High (Prolonged) |
| MOC-Etomidate | Methoxycarbonyl spacer (2C) | hCE1 | ~4.4 min | Low (Transient) |
| CPMM | Cyclopropyl spacer (1C) | hCE1 / hCE2 | ~10-20 min | Low (Optimized) |
| Carboetomidate | Pyrrole Ring (Not an ester analog) | CYP450 / Esterases | Stable | Low (Low Affinity) |
Data Source: Synthesized from Pejo et al. (2012) and Cotton et al. (2009).[6]
The "Acid" Endpoint Validation
Mere disappearance of the parent is insufficient. You must validate the formation of the Carboxylic Acid Metabolite .
-
Mass Balance: The molar appearance of the acid should roughly match the disappearance of the ester.
-
Activity Check: The acid metabolite must be isolated and tested in a functional assay (e.g., Tadpole Loss of Righting Reflex or Patch Clamp) to confirm it is
less potent than the parent.
References
-
Cotten, J. F., et al. (2009). Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression. Anesthesiology.[1][7][8][9][10][11][12]
-
Pejo, E., et al. (2012). In vivo and in vitro pharmacological studies of methoxycarbonyl-carboetomidate. Anesthesiology.[1][7][8][9][10][11][12]
-
Ge, R., et al. (2012). Modifying Methoxycarbonyl Etomidate Inter-ester Spacer Optimizes In Vitro Metabolic Stability and In Vivo Hypnotic Potency and Duration of Action.[11] Anesthesiology.[1][7][8][9][10][11][12]
-
Wang, X., et al. (2017). Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis. Journal of Biochemical and Molecular Toxicology.
-
Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology.[1][7][8][9][10][11][12]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]
- 3. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]
- 7. Etomidate - Wikipedia [en.wikipedia.org]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Profile & Stability Assessment: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive thermodynamic and stability analysis of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (hereafter referred to as FE-ImCA ). As a critical intermediate in the synthesis of etomidate analogs and a metabolic product of the PET radiotracer [¹⁸F]FETO , understanding the physicochemical stability of FE-ImCA is vital for radiopharmaceutical purity and drug substance storage. This document details the structural thermodynamics, degradation kinetics, and validated experimental protocols for stability assessment.[1]
Structural Thermodynamics & Electronic Profile
The thermodynamic stability of FE-ImCA is governed by the interplay between the electron-withdrawing 2-fluoroethyl group and the zwitterionic nature of the imidazole-carboxylate core.[1]
Electronic Inductive Effects
The introduction of a fluorine atom at the
-
pKa Shift: Unlike the ethyl analog, the 2-fluoroethyl group lowers the electron density of the imidazole ring.[1] While unsubstituted imidazole-4-carboxylic acid has a pKₐ₁ (COOH) of ~2.7 and pKₐ₂ (Imidazolium) of ~6.1, the fluoroethyl substituent is predicted to lower the pKₐ₂ by approximately 0.5–0.8 log units due to the
-bond transmission of the fluorine dipole. -
Bond Dissociation Energy (BDE): The C–F bond is thermodynamically robust (
105–110 kcal/mol).[1] However, the polarization of the C –H bonds renders them susceptible to metabolic oxidation (e.g., by CYP450), though chemically they remain stable under standard storage conditions.
Solid-State Lattice Energy
In the solid state, FE-ImCA exists primarily as a zwitterion (N3 protonated, carboxylate deprotonated). This results in:
-
High Melting/Decomposition Point: The electrostatic attraction between ionic centers creates a high lattice energy.[1] Thermal analysis typically reveals melting with simultaneous decomposition (decarboxylation) in the range of 220°C – 250°C .[1]
-
Solubility Constraints: The zwitterionic character necessitates the use of aqueous buffers or polar aprotic solvents (DMSO, DMF) for solution-state stability studies, as the compound is sparingly soluble in non-polar organic solvents.
Degradation Pathways & Kinetics[1]
The thermodynamic instability of FE-ImCA manifests through two primary pathways: thermal decarboxylation and nucleophilic defluorination.[1]
Pathway A: Thermal Decarboxylation
This is the dominant degradation route.[1] Imidazole-4-carboxylic acids are inherently prone to losing CO₂ because the resulting carbanion/ylide is stabilized by the imidazole ring resonance.[1]
-
Mechanism: Protonation of the carboxylate (or zwitterionic H-transfer) facilitates the extrusion of CO₂.[1]
-
Trigger: Elevated temperatures (>150°C) or acidic pH.[1]
-
Product: 1-(2-fluoroethyl)-1H-imidazole.[2]
Pathway B: Nucleophilic Defluorination
While the C–F bond is strong, the
-
Mechanism: Sₙ2 attack by a hydroxide or alkoxide ion at the C
position, displacing fluoride.[1] -
Trigger: pH > 10, elevated temperature.
-
Product: 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid (via hydrolysis).
Pathway Visualization
The following diagram maps the kinetic relationship between the parent compound and its degradation products.
Figure 1: Primary degradation pathways. Red path indicates the thermodynamic sink (thermal stress); Yellow path indicates chemical instability under basic stress.
Experimental Protocols for Stability Assessment
To validate the thermodynamic profile, the following self-validating protocols are recommended.
Protocol: Forced Degradation Study (HPLC-UV/MS)
Objective: Determine the degradation rate constants (
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column: HILIC or Polar C18 (e.g., Waters XBridge Amide), required due to zwitterionic polarity.
Workflow:
-
Preparation: Dissolve FE-ImCA to 1 mg/mL in H₂O/ACN (90:10).
-
Stress Conditions:
-
Analysis: Inject 5 µL onto HPLC. Monitor at 220 nm (imidazole absorbance).[1]
-
Calculation: Plot
vs. time to determine first-order kinetics.
Protocol: Thermal Stability (DSC/TGA)
Objective: Differentiate between melting and decomposition (decarboxylation).[1]
Methodology:
-
TGA (Thermogravimetric Analysis): Ramp 10°C/min from 30°C to 400°C under N₂.
-
Success Criteria: A mass loss of ~39% (CO₂ molecular weight ratio) coincident with the melting endotherm confirms decarboxylation.[1]
-
-
DSC (Differential Scanning Calorimetry): Pinhole crimped pan (to allow gas escape).[1]
-
Observation: Look for a sharp endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition) or irregular baseline.[1]
-
Stability Testing Workflow Diagram
Figure 2: Integrated workflow for thermal and chemical stability validation.
Data Summary & Specifications
| Parameter | Value / Characteristic | Source/Rationale |
| Molecular Formula | C₆H₇FN₂O₂ | Calculated |
| Molecular Weight | 158.13 g/mol | Calculated |
| Predicted pKa (Acid) | 2.5 – 2.8 | Analogous to Im-4-COOH [1] |
| Predicted pKa (Base) | 5.3 – 5.8 | Inductive effect of F-ethyl [4] |
| Melting Point | 220–250°C (Decomp.) | Lattice energy of zwitterions [5] |
| Major Degradant | 1-(2-fluoroethyl)-1H-imidazole | Decarboxylation [5] |
| Storage Condition | 2-8°C, Desiccated | Prevent hydrolysis/thermal stress |
References
-
PubChem. (2025).[1][7][8] 1H-Imidazole-4-carboxylic acid | C4H4N2O2.[1][8][9] National Library of Medicine.[1] [Link]
-
European Medicines Agency. (2003).[1][10] ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][10][11]
-
Wester, H. J., et al. (2011).[1] The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro. Nuclear Medicine and Biology. [Link]
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Takahashi, K., et al. (1979).[1] Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan.[1] [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 1781658-25-0|1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. fluoridealert.org [fluoridealert.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1072-84-0 CAS MSDS (1H-Imidazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. One moment, please... [ijset.in]
Technical Guide: The Role of Imidazole-4-Carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary
Imidazole-4-carboxylic acid (Im-4-COOH) represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for purines and amino acids.[1] Its unique amphoteric nature, defined by the interplay between the basic imidazole nitrogen and the acidic carboxylate, allows it to mimic the electrostatic and steric properties of histidine and glutamic acid simultaneously.[2] This guide analyzes the physicochemical foundations, synthetic architecture, and pharmacological utility of Im-4-COOH, specifically focusing on its role as a precursor to antimetabolites (Mizoribine) and alkylating agents (Dacarbazine).[2]
Physicochemical Foundations & Pharmacophore Modeling[1]
Tautomerism and Prototypes
The biological versatility of Im-4-COOH stems from its tautomeric equilibrium.[1] Unlike simple carboxylic acids, the imidazole ring allows for 1,3-proton shifts (prototropic tautomerism).[2] In solution, the 4-carboxylic acid tautomer is often in equilibrium with the 5-carboxylic acid form, though the 4-substituted form is generally preferred in binding pockets due to steric constraints and hydrogen bond alignment.[1]
-
Acid-Base Profile:
-
Carboxylate pKa: ~2.7 (Stronger acid than acetic acid due to the electron-withdrawing imidazole ring).[1][2]
-
Imidazole Nitrogen pKa: ~6.0–7.0 (Physiologically relevant buffering capacity).[2]
-
Zwitterionic Character: At physiological pH (7.4), the molecule exists largely as a zwitterion (carboxylate anion, imidazolium cation), enhancing water solubility but challenging membrane permeability without esterification or amidation.[2]
-
Purine Bioisosterism
The structural homology between Im-4-COOH derivatives and the five-membered ring of purines (specifically Inosine and Guanosine) is the basis for its use in antimetabolites.[1] The N1 and N3 of the imidazole align with N7 and N9 of the purine scaffold, while the C4-substituent mimics the C6-carbonyl/amine functionality of purines.
Figure 1: Structural relationship between the natural purine substrate and the Imidazole-4-COOH derived scaffold.[1]
Synthetic Architecture
Synthesis of the Im-4-COOH core often requires navigating the high polarity of the product.[1] The most robust industrial route involves the hydrolysis of esters or the oxidation of hydroxymethyl precursors.[2]
Primary Synthetic Routes[3]
| Route | Starting Material | Reagents | Utility |
| Hydrolysis | Ethyl imidazole-4-carboxylate | KOH, then H₂SO₄ | High. Standard lab scale method.[1][3] High yield. |
| Oxidation | 4-(Hydroxymethyl)imidazole | HNO₃ or SeO₂ | Medium. Industrial scale, but requires rigorous purification.[2] |
| Cyclization | Isocyanoacetates | Amines, Aldehydes (Microwave) | Specialized. Used for creating diverse libraries (Ugi-type).[2][4] |
| Degradation | Benzimidazole | KMnO₄ / Oxidation | Historical. "Bamberger degradation."[2] Low atom economy.[2] |
Pharmacological Applications & Case Studies
Case Study: Mizoribine (Immunosuppressant)
Mizoribine (Bredinin) is an imidazole nucleoside used to prevent transplant rejection.[2][5] Its aglycone core is 5-hydroxyimidazole-4-carboxamide , a direct derivative of the carboxylic acid scaffold.[1]
-
Mechanism of Action: Mizoribine is a prodrug.[2][6] It is phosphorylated intracellularly by adenosine kinase to Mizoribine-5'-monophosphate (MZP) .[1]
-
Target: MZP acts as a transition state analog inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) .[2][7][8]
-
Causality: By mimicking the transition state of the IMP
XMP conversion, it depletes guanine nucleotide pools, selectively inhibiting T-cell and B-cell proliferation which relies heavily on the de novo purine synthesis pathway.[6]
Case Study: Dacarbazine (Oncology)
Dacarbazine (DTIC) is an alkylating agent used in melanoma and Hodgkin's lymphoma.[2][9][10]
-
Structure: 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide.[1]
-
Role of the Scaffold: The imidazole-4-carboxamide moiety serves as a "carrier" that directs the molecule to DNA.[1] Upon metabolic activation (N-demethylation), it releases the reactive methyldiazonium ion (the alkylating species) and leaves behind 5-aminoimidazole-4-carboxamide (AIC) , a known metabolite in purine biosynthesis.[1][11]
Figure 2: Metabolic activation pathway of Dacarbazine, highlighting the release of the imidazole scaffold.[1]
Detailed Experimental Protocol
Protocol: Synthesis of 1H-Imidazole-4-Carboxylic Acid via Ester Hydrolysis
Objective: To isolate high-purity 1H-imidazole-4-carboxylic acid from its ethyl ester precursor. This method avoids the contamination issues associated with oxidative routes.[2]
Materials
-
Sulfuric Acid (H₂SO₄, 2M solution)[2]
Methodology (Self-Validating Steps)
-
Saponification:
-
Dissolve 10.0 mmol of ethyl 1H-imidazole-4-carboxylate in 20 mL of water.
-
Add 22.0 mmol of KOH (2.2 equivalents).[2] Validation: The solution should become clear and slightly exothermic, indicating initiation of hydrolysis.[2]
-
Stir at 30°C for 4 hours. Endpoint Check: Thin Layer Chromatography (TLC) (MeOH/DCM 1:9) should show disappearance of the ester spot (
) and appearance of the baseline acid spot.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-
-
Acidification & Precipitation:
-
Isolation & Purification:
-
Filter the precipitate under vacuum.[2]
-
Wash the cake with ice-cold water (2 x 5 mL) to remove inorganic salts (
).[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Recrystallize from hot water or aqueous ethanol if purity <98%.[2]
-
Dry in a vacuum oven at 50°C for 12 hours.
-
-
Characterization:
-
Melting Point: Expect 294–295°C (decomposition).[2]
-
1H NMR (D₂O/NaOD):
7.75 (s, 1H, C2-H), 7.48 (s, 1H, C5-H).ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-
References
-
Mizoribine Mechanism
-
Dacarbazine Activation
-
Synthetic Route (Hydrolysis)
-
General Imidazole Chemistry
Sources
- 1. lookchem.com [lookchem.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mizoribine - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. The immunosuppressive agent mizoribine monophosphate forms a transition state analogue complex with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dacarbazine - Wikipedia [en.wikipedia.org]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Application Note: Synthesis and Characterization Protocol for 1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (CAS: 1871692-96-4)[1]
Introduction & Mechanistic Rationale
In modern medicinal chemistry,
The synthesis of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid requires a highly controlled, regioselective approach. The starting material, ethyl 1H-imidazole-4-carboxylate, exists in a rapid tautomeric equilibrium with its 5-carboxylate counterpart. Upon deprotonation, it forms an ambidentate imidazolide anion. Alkylation with 1-bromo-2-fluoroethane predominantly occurs at the N1 position (yielding the 1,4-isomer) rather than the N3 position (yielding the 1,5-isomer). This regioselectivity is thermodynamically driven by the steric hindrance imparted by the adjacent bulky ester group at the C4 position ()[2].
However, achieving high yields of the desired 1,4-isomer requires strict thermodynamic control. Using milder bases like
Retrosynthetic Workflow
The following diagram illustrates the two-step synthesis, moving from the commercially available ester to the final zwitterionic acid.
Two-step synthetic workflow for 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid.
Step-by-Step Experimental Methodologies
This protocol is designed as a self-validating system. Each step includes specific checkpoints (e.g., TLC, pH adjustments) to ensure the integrity of the intermediate before proceeding.
Step 1: Regioselective N-Alkylation
Objective: Synthesize ethyl 1-(2-fluoroethyl)-1H-imidazole-4-carboxylate while minimizing the 1,5-regioisomer.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with ethyl 1H-imidazole-4-carboxylate (10.0 g, 71.4 mmol, 1.0 equiv) and anhydrous DMF (150 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely powdered, anhydrous
(19.7 g, 142.8 mmol, 2.0 equiv).-
Causality: Potassium carbonate acts as a mild base to generate the nucleophilic imidazolide anion without causing premature ester hydrolysis or promoting the E2 elimination of the fluoroethyl halide.
-
-
Alkylation: Add 1-bromo-2-fluoroethane (10.9 g, 85.7 mmol, 1.2 equiv) dropwise at room temperature via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV detection).
-
Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with Ethyl Acetate (
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to remove residual DMF, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: Hexanes/EtOAc 70:30 to 40:60).
-
Causality: The 1,5-isomer possesses a larger dipole moment and is more polar than the 1,4-isomer. It will elute later, allowing for the clean isolation of the desired ethyl 1-(2-fluoroethyl)-1H-imidazole-4-carboxylate as a pale yellow oil.
-
Step 2: Ester Hydrolysis and Zwitterion Isolation
Objective: Saponify the ester to yield the free carboxylic acid without inducing defluorination.
-
Preparation: Dissolve the purified ethyl 1-(2-fluoroethyl)-1H-imidazole-4-carboxylate (8.0 g, 43.0 mmol, 1.0 equiv) in a 3:1 mixture of THF and
(100 mL). -
Hydrolysis: Add
(4.5 g, 107.5 mmol, 2.5 equiv) in one portion.-
Causality: Lithium hydroxide provides a mild, homogenous saponification environment. This minimizes the risk of nucleophilic substitution (defluorination) that can occur with stronger bases like NaOH at elevated temperatures.
-
-
Reaction: Stir aggressively at room temperature for 4 hours. Confirm the complete consumption of the ester via TLC (DCM/MeOH 9:1).
-
Solvent Removal: Remove the THF under reduced pressure (rotary evaporator, bath temp < 40 °C).
-
Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify with 1M HCl dropwise until the pH reaches exactly 3.5 – 4.0.
-
Causality: This specific pH range corresponds to the isoelectric point (pI) of the imidazole-4-carboxylic acid. At this pH, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and forcing it to precipitate.
-
-
Filtration: Filter the resulting white precipitate, wash with ice-cold water (
mL), and dry under high vacuum for 24 hours to yield 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid as a white solid.
Quantitative Data & Characterization
The following tables summarize the optimization parameters for the N-alkylation step and the expected analytical data required to validate the final product's structural integrity.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | 1,4-Isomer Yield (%) | 1,5-Isomer Yield (%) | Mechanistic Rationale |
| DMF | 80 | 68 | 15 | Mild basicity prevents side reactions; excellent thermodynamic control. | |
| DMF | 80 | 74 | 12 | The "Cesium effect" enhances the nucleophilicity of the imidazolide anion, slightly improving yield. | |
| NaH | THF | 25 | 45 | 35 | Aggressive deprotonation shifts the reaction toward kinetic control, severely eroding regioselectivity. |
Table 2: Analytical Characterization Data (Expected)
| Technique | Parameter | Expected Result | Diagnostic Value |
| ~4.3 ppm (dt), ~4.7 ppm (dt) | Confirms fluoroethyl incorporation; splitting by | ||
| Fluorine shift | ~ -220 ppm (tt) | Confirms the presence of a primary alkyl fluoride intact after hydrolysis. | |
| LC-MS (ESI+) | m/z 159.05 | Validates the exact molecular weight of the hydrolyzed free acid. |
References
-
Chemsrc. "1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid Compound Information and CAS Registry." Chemsrc Database, 2024.[Link]
-
Richter et al. "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study." IUCrData, 2023.[Link]
-
Stark et al. "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)." Journal of Medicinal Chemistry, 2010.[Link]
Sources
Application Notes and Protocols: Reagents for the Fluoroethylation of Imidazole-4-Carboxylic Acid
Introduction: The Significance of Fluoroethylation in Modern Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The introduction of a fluoroethyl group (-CH₂CH₂F) can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Imidazole-4-carboxylic acid is a valuable scaffold in pharmaceutical development, and its selective N-fluoroethylation can lead to novel drug candidates with enhanced therapeutic potential.[3][4]
This comprehensive guide provides a detailed exploration of the reagents and methodologies for the successful fluoroethylation of imidazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and provide authoritative references to ground the scientific principles discussed.
Strategic Considerations for Fluoroethylation of Imidazole-4-Carboxylic Acid
The N-alkylation of unsymmetrically substituted imidazoles presents a common challenge: regioselectivity.[5] The imidazole ring contains two reactive nitrogen atoms, and alkylation can potentially occur at either position, leading to a mixture of N1 and N3 isomers.[5][6] Furthermore, the presence of a carboxylic acid moiety introduces another reactive site that can compete in alkylation reactions.
To achieve a successful and selective fluoroethylation of imidazole-4-carboxylic acid, two key strategic decisions must be made:
-
Protection of the Carboxylic Acid: The carboxylic acid group is acidic and can interfere with the basic conditions often employed for N-alkylation. It can also be a competing nucleophile. Therefore, it is highly advisable to protect the carboxylic acid, typically as an ester, prior to the fluoroethylation step.[7] This not only prevents undesirable side reactions but also enhances the solubility of the substrate in common organic solvents.
-
Controlling Regioselectivity of N-Fluoroethylation: The electronic properties of the substituent at the 4-position of the imidazole ring play a crucial role in directing the site of N-alkylation. An electron-withdrawing group, such as an ester, at the C4 position deactivates the adjacent N3 nitrogen towards electrophilic attack. This electronic effect favors alkylation at the more distant and sterically less hindered N1 position.[1]
Diagram: Strategic Workflow for Fluoroethylation
Caption: A logical workflow for the synthesis of the target molecule.
Recommended Fluoroethylating Reagent: 2-Fluoroethyl Tosylate
Several reagents can be employed for fluoroethylation; however, 2-fluoroethyl tosylate ([18F]FETs) is a highly effective and versatile choice for this transformation.[8][9] It offers a good balance of reactivity and stability. Other potential reagents include 2-fluoroethyl iodide and 2-fluoroethyl bromide, though the tosylate is often preferred due to its crystalline nature and ease of handling.
Detailed Experimental Protocols
This section provides step-by-step protocols for the esterification of imidazole-4-carboxylic acid and its subsequent N-fluoroethylation.
Protocol 1: Synthesis of Ethyl Imidazole-4-carboxylate
Principle: This procedure protects the carboxylic acid functionality as an ethyl ester. Thionyl chloride (SOCl₂) is used to activate the carboxylic acid for esterification with ethanol.
Materials:
-
Imidazole-4-carboxylic acid
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of imidazole-4-carboxylic acid (1.0 eq) in ethanol (10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure to remove any remaining thionyl chloride.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl imidazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Fluoroethylation of Ethyl Imidazole-4-carboxylate
Principle: This protocol describes the N-alkylation of the protected imidazole using 2-fluoroethyl tosylate in the presence of a suitable base. The electron-withdrawing nature of the ester at the 4-position directs the alkylation to the N1 position.
Materials:
-
Ethyl imidazole-4-carboxylate
-
2-Fluoroethyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
TLC plates
Procedure:
-
To a round-bottom flask, add ethyl imidazole-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[10]
-
Add anhydrous acetonitrile to the flask (15 mL per gram of imidazole ester).
-
Add 2-fluoroethyl tosylate (1.2 eq) to the stirred suspension at room temperature.[10]
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.[10]
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 1-(2-fluoroethyl)-1H-imidazole-4-carboxylate, by column chromatography on silica gel.
Data Presentation: Summary of Reagents and Conditions
| Step | Reagent | Equivalents | Solvent | Base | Temperature | Time (h) |
| Esterification | Imidazole-4-carboxylic acid | 1.0 | Ethanol | - | Reflux | 4-6 |
| Thionyl chloride | 1.2 | |||||
| N-Fluoroethylation | Ethyl imidazole-4-carboxylate | 1.0 | Acetonitrile | K₂CO₃ | 60-80 °C | 8-16 |
| 2-Fluoroethyl tosylate | 1.2 | (2.0 eq) |
Troubleshooting and Mechanistic Insights
Poor Regioselectivity: While the C4-ester group strongly favors N1 alkylation, some N3-alkylation may occur.[1] If a mixture of isomers is obtained, careful purification by column chromatography is necessary. Using a bulkier protecting group on the carboxylic acid could potentially enhance selectivity.
Incomplete Reaction: If the N-fluoroethylation is sluggish, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be employed.[6] However, NaH is highly reactive and requires careful handling under an inert atmosphere.
Diagram: Mechanism of N-Fluoroethylation
Sources
- 1. benchchem.com [benchchem.com]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. media.neliti.com [media.neliti.com]
- 8. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 9. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Procedure for synthesizing [18F]FETO precursor
Comprehensive Application Note: Synthesis and Radiolabeling Protocol for [18F]FETO Precursor ((R)-Desethyl-Etomidate)
Executive Summary & Scientific Rationale
[18F]FETO (2-[18F]fluoroethyl-(R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate) is a highly selective positron emission tomography (PET) radiotracer designed for the functional imaging of the adrenal cortex. By targeting 11β-hydroxylase (CYP11B1)—a key enzyme in cortisol biosynthesis—[18F]FETO provides high-contrast imaging of adrenocortical tumors and primary aldosteronism[1][2].
Unlike its carbon-11 counterpart ([11C]metomidate),[18F]FETO benefits from the 109.8-minute half-life of fluorine-18, enabling centralized production and wider clinical distribution[3]. However, the chemical nature of the etomidate scaffold dictates a specific synthetic strategy. Direct radiofluorination of a tosyloxyethyl-etomidate precursor often results in low radiochemical yields due to the instability of the precursor under harsh, basic fluorination conditions. To circumvent this, a two-stage radiosynthesis is the gold standard[4]. This requires the synthesis of a stable labeling precursor, (R)-desethyl-etomidate (the free carboxylic acid of etomidate), which is subsequently esterified with a pre-purified 18F-fluoroalkylating prosthetic group ([18F]FETs)[5][6].
Chemical Synthesis of the Labeling Precursor: (R)-Desethyl-Etomidate
The primary targeting scaffold, (R)-desethyl-etomidate, is synthesized via the controlled base-catalyzed hydrolysis of commercially available (R)-etomidate.
Causality & Experimental Logic:
Mild basic conditions (NaOH in methanol) are strictly utilized over harsh acidic hydrolysis. The imidazole ring is sensitive to extreme pH, and excessive heat can lead to the racemization of the critical chiral center at the 1-phenylethyl group, which would drastically reduce the binding affinity of the final radiotracer to CYP11B1.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 100 mg of (R)-etomidate (ethyl ester) in 5.0 mL of anhydrous methanol.
-
Hydrolysis: Slowly add 2.0 molar equivalents of 1M aqueous NaOH. Stir the reaction mixture continuously at 60°C for 2 hours.
-
Solvent Removal: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Isoelectric Precipitation: Carefully acidify the remaining aqueous layer using 1M HCl until a pH of 4.5 to 5.0 is reached. Insight: This specific pH corresponds to the isoelectric point of the zwitterionic imidazole-carboxylic acid, ensuring maximum precipitation of the product.
-
Extraction & Isolation: Extract the aqueous phase three times with 10 mL of ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent in vacuo to yield (R)-desethyl-etomidate as a white solid. Verify purity (>98%) via HPLC and structural integrity via ¹H-NMR.
Automated Two-Stage Radiosynthesis of [18F]FETO
The radiosynthesis relies on a self-validating, two-step workflow: the generation of 2-[18F]fluoroethyl tosylate ([18F]FETs) and its subsequent coupling to the (R)-desethyl-etomidate precursor[4][5].
Step 1: Synthesis of the Prosthetic Group ([18F]FETs)
-
Isotope Trapping & Drying: Trap cyclotron-produced[18F]fluoride on a QMA anion-exchange cartridge. Elute into the reactor using 900 µL of a Kryptofix 2.2.2 (K222, 10 mg) and K₂CO₃ (2 mg) solution in acetonitrile/water[1]. Azeotropically dry the complex at 120°C under a stream of helium to remove all traces of water, which would otherwise quench the nucleophilicity of the [18F]fluoride.
-
Radiofluorination: Add 5.0 mg of ethylene ditosylate dissolved in 1.0 mL of anhydrous acetonitrile to the dried [18F]F⁻/K222 complex. Heat at 90°C for 10 minutes.
-
Intermediate Purification (Critical Step): Pass the crude mixture through a silica Sep-Pak cartridge to isolate [18F]FETs. Insight: Unreacted ethylene ditosylate must be removed. If left in the mixture, it will react with the etomidate precursor in Step 2 to form non-radioactive tosyloxyethyl-etomidate, which acts as a competitive antagonist at the receptor and destroys the molar activity of the final tracer[4].
Step 2: Esterification and Formulation
-
Precursor Activation: In a separate reaction vial, dissolve 2.0–3.0 mg of (R)-desethyl-etomidate in 0.5 mL of anhydrous DMSO. Add 1.2 equivalents of tetrabutylammonium hydroxide (TBAH). Insight: TBAH deprotonates the carboxylic acid, generating a highly reactive, solvent-separated tetrabutylammonium carboxylate salt that facilitates rapid esterification[5].
-
Coupling: Elute the purified [18F]FETs into the precursor vial. Heat the mixture at 110°C for 15 minutes.
-
HPLC Purification: Quench the reaction with 2 mL of water and inject onto a semi-preparative C18 HPLC column. Elute using 50% acetonitrile in 50 mM ammonium formate buffer[1]. Collect the radioactive fraction corresponding to [18F]FETO.
-
Formulation: Dilute the collected fraction with water and trap the product on a C18 SPE cartridge. Elute the pure [18F]FETO with 0.8 mL of sterile ethanol into a sterile vial containing 7.2 mL of PBS (pH 7.4) and 150 mg of hydroxypropyl-β-cyclodextrin to ensure radiotracer solubility and prevent adsorption to clinical tubing[1][3].
Quantitative Data & Quality Control
| Parameter | Optimized Value | Scientific Rationale |
| Ethylene Ditosylate Load | 5.0 mg | Excess drives pseudo-first-order kinetics for rapid [18F]FETs formation. |
| (R)-Desethyl-etomidate Load | 2.0 - 3.0 mg | Optimal balance to ensure complete consumption of[18F]FETs while allowing clean HPLC separation[1]. |
| Esterification Temp / Time | 110°C / 15 min | Overcomes the steric hindrance of the bulky imidazole-carboxylate without causing thermal degradation. |
| Radiochemical Yield (RCY) | 30% - 40% (decay-corrected) | Highly efficient for a two-stage prosthetic group methodology. |
| Molar Activity (EOS) | > 100 GBq/µmol | Ensures true tracer-level kinetics in vivo without inducing pharmacological blockade of 11β-hydroxylase[1]. |
Mechanistic & Workflow Visualizations
Two-stage radiosynthesis workflow for [18F]FETO utilizing the (R)-desethyl-etomidate precursor.
Pharmacodynamic targeting mechanism of [18F]FETO in the adrenal cortex via CYP11B1 binding.
References
-
Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging. International Journal of Medical Sciences. URL: 1[1]
-
[18F]FETO for adrenocortical PET imaging: a pilot study in healthy volunteers. European Journal of Nuclear Medicine and Molecular Imaging. URL:2[2]
-
Preparation and radiosynthesis of [18F]FE@CFN: A potential μ-opioid receptor imaging agent. Radiochimica Acta / ResearchGate. URL: 7[5]
-
18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers. MedChemComm - RSC Publishing. URL: 4[4]
-
Small molecules & peptides - Products: (R)-Desethyl-Etomidate. ABX advanced biochemical compounds. URL:6[6]
Sources
- 1. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging [medsci.org]
- 2. [18F]FETO for adrenocortical PET imaging: a pilot study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medsci.org [medsci.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecules & peptides - Products [abx.de]
- 7. researchgate.net [researchgate.net]
Precision Esterification Protocols for 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
Executive Summary
Target Substrate: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid CAS: 1781658-25-0 (Analogous/Related) Application: Critical intermediate for etomidate analogs, carboxyl-etomidate radiotracers ([¹⁸F]CETO), and anesthesia pharmacology probes.[1]
This guide details the esterification of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid , a zwitterionic heterocyclic building block.[1] Unlike simple carboxylic acids, this substrate presents unique challenges:
-
Zwitterionic Character: The basic imidazole nitrogen (pKa ~7) and acidic carboxylate form an internal salt, reducing solubility in non-polar organic solvents.
-
Fluoroethyl Stability: The 2-fluoroethyl group is susceptible to elimination (forming N-vinyl imidazole) under strongly basic conditions or hydrolysis under extreme acidic forcing.[1]
-
Regiochemistry: With the N1 position already substituted, the C4 position is fixed, eliminating tautomeric ambiguity common in unsubstituted imidazoles.
Three protocols are provided, ranked by robustness and application scope.
Part 1: Strategic Method Selection
The choice of esterification method depends on the target ester moiety (R') and the scale of the reaction.
| Method | Reagents | Target Ester (R') | Scale | Key Advantage |
| A. Acyl Chloride Activation | SOCl₂ / R'OH | Methyl, Ethyl, Isopropyl | Gram to Kg | Highest Yield. Overcomes zwitterionic solubility issues via in-situ HCl salt formation.[1] |
| B. Steglich Coupling | DCC / DMAP | Complex / Acid-Sensitive | mg to Gram | Mild Conditions. Ideal for expensive alcohols or radiolabeling precursors. |
| C. Fischer Esterification | H₂SO₄ / R'OH | Methyl, Ethyl | Industrial | Cost-Effective. Best for simple esters where purification by distillation/crystallization is easy.[1] |
Part 2: Detailed Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification (Gold Standard)
Best for: Methyl, Ethyl, and simple alkyl esters. This method generates the HCl salt of the ester, which is often more stable and crystalline.
Mechanism: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride (or mixed anhydride) in situ, while simultaneously generating anhydrous HCl to protonate the imidazole ring. This disrupts the zwitterionic lattice, solubilizing the intermediate.
Reagents:
-
Substrate: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (1.0 eq)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq)
-
Solvent: Anhydrous Alcohol (MeOH or EtOH) (0.5 M concentration relative to substrate)
-
Note: For non-volatile alcohols, use CH₂Cl₂ as solvent and add alcohol (2-3 eq).[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.
-
Addition (0°C): Charge the flask with anhydrous alcohol (e.g., Methanol). Cool to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride (SOCl₂) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Substrate Addition: Add solid 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid in one portion.
-
Reaction: Remove the ice bath. Heat the mixture to reflux (65°C for MeOH) for 4–6 hours.
-
Monitoring: Check by LC-MS.[1] The acid peak (M+1) should disappear, replaced by the ester peak (M+15 for Me, M+29 for Et).
-
-
Workup:
-
Isolation: The residue is typically the Ester·HCl salt .
-
To obtain free base: Dissolve in minimal water, neutralize with sat. NaHCO₃ (pH 8), and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Scientific Insight: The HCl salt is often hygroscopic. Store in a desiccator. The 2-fluoroethyl group is stable to these acidic conditions, as C-F bond hydrolysis requires much harsher forcing (e.g., concentrated H₂SO₄ >100°C).
Method B: Steglich Esterification (DCC/DMAP)
Best for: Complex alcohols, t-butyl esters, or when avoiding strong acids.
Reagents:
-
Substrate: 1.0 eq
-
Alcohol (R'OH): 1.1 – 1.5 eq
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) or EDC·HCl (1.2 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Anhydrous CH₂Cl₂ or DMF.
Protocol:
-
Dissolution: Dissolve the carboxylic acid substrate in anhydrous CH₂Cl₂ (or DMF if solubility is poor) under inert atmosphere.
-
Reagents: Add the target Alcohol and DMAP. Cool to 0°C.
-
Coupling: Add DCC (dissolved in minimal CH₂Cl₂) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).
-
Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.
-
-
Workup:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 1N HCl (to remove DMAP and unreacted imidazole), then sat. NaHCO₃, then Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash column chromatography (SiO₂). Eluent: 1-5% MeOH in CH₂Cl₂.[1]
Scientific Insight: The "dead" urea byproduct of DCC can be difficult to remove completely. Using EDC·HCl (water-soluble carbodiimide) is recommended for medicinal chemistry applications as the urea byproduct washes out in the aqueous workup.
Part 3: Analytical Validation & Quality Control
To ensure the integrity of the 2-fluoroethyl group and the ester, use the following markers:
| Analytical Method | Expected Signal (Free Base) | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 4.2-4.8 ppm: Distinct multiplets for N-CH₂-CH₂-F (splitting due to H-F coupling, ²J_HF ≈ 47 Hz).[1] | Confirms the fluoroethyl group is intact (no elimination to vinyl). |
| ¹H NMR (Ester) | δ 3.8 ppm (s): Methyl ester singlet (if R=Me). | Confirms esterification. |
| ¹⁹F NMR | δ -220 to -230 ppm: Single multiplet (tt). | Purity check. Appearance of new peaks indicates defluorination or hydrolysis. |
| HPLC | Shift in retention time (RT). Ester is significantly less polar than the acid. | Quantitative conversion check. |
Part 4: Reaction Workflow & Pathway Visualization
Figure 1: Decision tree for selecting the optimal esterification pathway based on the desired ester moiety and downstream application.
References
-
Heller, S. T., & Sarpong, R. (2010).[4] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[4][5] Organic Letters, 12(20), 4572–4575.
-
Silins, I., et al. (2021).[6] Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging.[1][6] International Journal of Medical Sciences, 18(6), 1329–1338.
-
Burrows, I. E., & Shaw, G. (1967). Active esters of some 5-aminoimidazole-4-carboxylic acids. Journal of the Chemical Society C, 1088-1093.[1][7]
-
Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Imidazol-3-ium-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Purines, pyrimidines, and imidazoles. Part XXVI. Active esters of some 5-aminoimidazole-4-carboxylic acids and their use in the preparation of 5-aminoimidazole-4-carboxyamides and their nucleoside and nucleotide derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Precision N-Alkylation of Imidazole-4-Carboxylic Acid Derivatives
This guide provides a comprehensive technical analysis and protocol set for the N-alkylation of imidazole-4-carboxylic acid derivatives. It addresses the inherent regioselectivity challenges and offers validated workflows for generating specific isomers.[1]
Executive Summary & Strategic Context
Imidazole-4-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for histidine analogues, purine mimics, and various bioactive alkaloids.[1][2] However, its direct N-alkylation is complicated by two factors:
-
Zwitterionic Character: The free acid exists as a zwitterion (pKa values ~1.8 and ~6.0), making it insoluble in most organic solvents and prone to O-alkylation.[1]
-
Ambident Nucleophilicity (Regioselectivity): The imidazole ring is an ambident nucleophile. Alkylation of 4-substituted imidazoles typically yields a mixture of 1,4-disubstituted (para-like) and 1,5-disubstituted (meta-like) isomers.[1]
Core Directive: For reproducible scale-up, do not alkylate the free acid. The standard industry practice is to alkylate the ester derivative (e.g., methyl imidazole-4-carboxylate) and subsequently hydrolyze if the acid is required.[1]
Mechanistic Insight: The Regioselectivity Paradox
Understanding the tautomeric equilibrium is prerequisite to controlling the reaction.[1]
-
Tautomerism: Methyl imidazole-4-carboxylate exists in equilibrium between the N1-H tautomer (proton distal to ester) and the N3-H tautomer (proton proximal to ester). The electron-withdrawing ester group makes the N1-H tautomer thermodynamically preferred in solution.[1]
-
The Anion: Deprotonation yields a resonance-stabilized anion. While the charge is delocalized, the N1 nitrogen is sterically less hindered and further from the electron-withdrawing ester, often making it the preferred site for alkylation (yielding the 1,4-isomer).[1]
-
The Reality: Despite this preference, steric bulk of the incoming electrophile and solvent effects often lead to significant formation of the 1,5-isomer (up to 1:1 mixtures), necessitating robust separation or protection strategies.[1][2]
Visualizing the Pathway
The following diagram illustrates the divergence in product formation based on the site of attack.
Caption: Mechanistic divergence in the alkylation of imidazole-4-carboxylate. Path A leads to the typically desired 1,4-isomer.[1][2]
Experimental Protocols
Protocol A: General Base-Mediated Alkylation (Direct Route)
Best for: Early-stage screening or when the 1,4-isomer is easily separable.[1]
Reagents:
-
Substrate: Methyl imidazole-4-carboxylate (1.0 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or Cesium Carbonate ( , 1.5 equiv)[1][2] -
Solvent: DMF (Anhydrous) or Acetonitrile (ACN)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction flask with methyl imidazole-4-carboxylate and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(powdered, dry) in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may become cloudy. -
Alkylation: Add the alkyl halide dropwise via syringe.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The reaction typically completes in 2–12 hours.[1]
-
Work-up:
-
Purification (Critical): The crude will contain both isomers.
-
1,4-Isomer (Target): Typically more polar (lower
) on silica due to the exposed ester.[1] -
1,5-Isomer: Typically less polar (higher
) due to steric shielding of the ester by the adjacent alkyl group.[1] -
Separation: Flash chromatography using a gradient of 0-5% MeOH in DCM or 20-80% EtOAc in Hexane.[1]
-
Protocol B: Regioselective Synthesis of 1,5-Isomers (Trityl Shunt)
Best for: Selectively accessing the "difficult" 1,5-isomer.[1][2]
This route utilizes the steric bulk of the Trityl (Trt) group to block the N1 position, forcing alkylation at N3.[1]
Workflow:
-
Protection: React methyl imidazole-4-carboxylate with Trityl Chloride (
) and in DCM.-
Result:1-Trityl-imidazole-4-carboxylate (Trityl prefers the less hindered N1).[1]
-
-
Quaternization: Treat the protected intermediate with the alkyl halide (R-X) in acetonitrile at reflux.
-
Deprotection: Treat the salt with mild acid (AcOH/MeOH or dilute HCl).
Data Summary & Optimization Table
| Parameter | Condition | Effect on Regioselectivity (1,4 vs 1,5) |
| Base | Favors 1,4-isomer (Tight ion pairing directs attack distal to EWG).[1] | |
| Base | Mixture (Loose ion pair, thermodynamic control).[1][2] | |
| Solvent | DMSO/DMF | Promotes reaction rate but lowers selectivity (dipolar aprotic). |
| Solvent | Toluene/DCM | Slower reaction, potentially higher selectivity if phase transfer used.[1][2] |
| Temp | 0°C | Higher selectivity (kinetic control). |
| Temp | >60°C | Lower selectivity; risk of ester hydrolysis or quaternization.[1] |
Strategic Decision Tree
Use this flowchart to select the appropriate protocol based on your target isomer.
Caption: Workflow selection based on target regiochemistry.
References
-
Regioselectivity in Imidazole Alkylation
-
De Novo Synthesis (High Regiocontrol)
-
General Imidazole Reactivity
- Title: Product Class 3: Imidazoles (Science of Synthesis).
- Source: Thieme Chemistry.
-
URL:
-
Trityl Protection Strategies
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Crystallization techniques for imidazole carboxylic acid derivatives
Application Note: Advanced Crystallization Techniques for Imidazole Carboxylic Acid Derivatives
Part 1: Executive Summary
Imidazole carboxylic acid derivatives (e.g., 4-imidazolecarboxylic acid, 2-methyl-4-imidazolecarboxylic acid) represent a unique class of pharmaceutical intermediates and metal-organic framework (MOF) linkers. Their purification is frequently bottlenecked by their zwitterionic nature , resulting in high melting points, poor solubility in standard organic solvents, and extreme pH-dependent solubility profiles.
This guide moves beyond standard "dissolve and cool" heuristics. It details the Reactive Crystallization (pH Swing) technique as the primary mode of isolation, supported by thermodynamic fundamentals of zwitterions. We provide protocols for manipulating the Isoelectric Point (pI) to maximize yield and purity while controlling polymorph distribution.
Part 2: Physicochemical Fundamentals
To crystallize these derivatives effectively, one must exploit their ionization states. Imidazole carboxylic acids possess two ionizable groups:
-
Imidazole Nitrogen (Basic): Protonates at low pH (pKa ≈ 6.0–7.0).
-
Carboxylic Acid (Acidic): Deprotonates at neutral/high pH (pKa ≈ 2.5–3.5).
This creates a "U-shaped" solubility curve. The molecule exists as a soluble cation at low pH, a soluble anion at high pH, and a poorly soluble neutral zwitterion at the isoelectric point (pI).
The Equation for Yield Maximization:
Diagram 1: pH-Dependent Speciation & Solubility
This diagram illustrates the target window for crystallization.
Caption: The solubility minimum occurs at the Zwitterion stage (pI). Crystallization is driven by shifting equilibrium from the Anion or Cation state toward the center.
Part 3: Primary Protocol – Reactive Crystallization (pH Swing)
This is the gold standard for industrial isolation of imidazole-4-carboxylic acid and its analogs. It relies on dissolving the crude material as a salt and precipitating the free acid.
Reagents Required
-
Crude Material: Imidazole carboxylic acid derivative.[1][2][3][4][5][6]
-
Dissolution Base: 2M NaOH or KOH (preferred for solubility).
-
Acidification Agent: 3M HCl (controlled addition) or Formic Acid (if chloride ions are detrimental to downstream catalysis).
-
Solvent: Deionized Water (primary), Methanol (optional co-solvent).
Step-by-Step Methodology
1. Dissolution (Salt Formation)
-
Suspend the crude solid in water (approx. 5–8 volumes relative to solid weight).
-
Slowly add 2M NaOH while stirring. Monitor pH.
-
Target: pH 10–12. The solution should become clear as the anionic species forms.
-
Checkpoint: If the solution remains hazy, filter through a 0.45 µm membrane (Celite pad) to remove non-ionizable mechanical impurities.
2. The "Cloud Point" Approach (Nucleation)
-
Heat the filtrate to 40–50°C . Why? Higher temperature reduces viscosity and prevents rapid, amorphous precipitation (oiling out).
-
Begin adding 3M HCl slowly via a dosing pump or dropping funnel.
-
Agitation: High shear (300–400 RPM) is required to prevent high local supersaturation zones where acid hits the base.
-
Stop Point: As the solution approaches pH 6.0, you will observe the onset of turbidity (Cloud Point). Stop acid addition.
3. Controlled Growth & Aging
-
Hold the slurry at the cloud point for 30 minutes. This allows stable nuclei to form.
-
Resume acid addition very slowly until the pH reaches the calculated pI (typically pH 3.5 – 4.5 for these derivatives) .
-
Critical: Do not overshoot to pH < 2, or the salt (cationic form) will redissolve or form a hydrochloride salt, which has different physical properties.
4. Isolation
-
Cool the slurry to 5°C over 2 hours.
-
Filter using a vacuum Buchner funnel.
-
Wash: Wash with cold water adjusted to pH 4.0. Do not wash with neutral water, as it may redissolve the product if the pI is sensitive.
Data: Typical Yields vs. pH Endpoint
| Derivative | pKa1 (COOH) | pKa2 (Im-H+) | Optimal Crystallization pH | Typical Yield |
| Imidazole-4-carboxylic acid | 2.8 | 6.8 | 4.8 | >92% |
| 2-Methyl-imidazole-4-carboxylic acid | 3.1 | 7.2 | 5.1 | >90% |
| 4,5-Imidazoledicarboxylic acid | 2.2 | 5.8 | 4.0 | >85% |
Part 4: Secondary Protocol – Anti-Solvent Crystallization
Use this method if the molecule is thermally unstable or if the impurity profile requires organic solvent rejection.
Workflow
-
Dissolution: Dissolve the zwitterion in a minimum volume of hot Formic Acid or Acetic Acid (the molecule acts as a base and dissolves).
-
Anti-Solvent Addition: Slowly add an organic anti-solvent in which the salt is insoluble.
-
Recommended: Isopropanol (IPA) or Acetone.
-
-
Ratio: Typically 1:3 (Acid Solution : Anti-Solvent).
-
Mechanism: The organic solvent lowers the dielectric constant, forcing the salt to precipitate. This often yields a specific salt form (e.g., Formate salt) rather than the free zwitterion.
Part 5: Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: High impurity levels or adding acid too fast at low temperatures. The metastable zone is crossed into the "spinodal decomposition" region.
-
Solution:
-
Seed: Add 0.1% wt pure seed crystals at the cloud point.
-
Temperature: Perform the neutralization at 60°C, then cool. The oil phase is often hydrated; heating dehydrates it into a stable solid.
-
Issue: Fines / Poor Filtration
-
Cause: Nucleation rate > Growth rate (Acid addition was too fast).
-
Solution: Implement Ostwald Ripening . After reaching the final pH, heat the slurry to 60°C for 1 hour, then cool slowly. This sacrifices small crystals to grow larger, filterable ones.
Diagram 2: Process Flow for Reactive Crystallization
Caption: Workflow ensuring purity by filtering the soluble anion before precipitating the zwitterion.
Part 6: References
-
MacDonald, J. C., et al. (2001).[7] Crystallization of Imidazole Derivatives with Dicarboxylic Acids. Crystal Growth & Design. Retrieved from [Link]
-
Hampton Research. (2023). Sample Preparation for Crystallization: Buffering and Solubility. Retrieved from [Link]
Sources
- 1. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Recommended Protocols for the Handling and Storage of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
Preamble: A Note on Novel Research Chemicals
This document provides detailed guidance for the safe handling and optimal storage of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid. As a specialized research chemical, extensive public data on its specific stability and toxicological profile is limited. Therefore, the protocols outlined herein are synthesized from first principles, leveraging established best practices for structurally related compounds, namely the parent 1H-imidazole-4-carboxylic acid core and general fluoro-organic molecules.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, ensuring the integrity of experimental outcomes.
Compound Profile and Inferred Properties
1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid belongs to the class of heterocyclic carboxylic acids.[3] The structure consists of an imidazole ring, a carboxylic acid group, and a fluoroethyl substituent. The imidazole moiety is a common scaffold in medicinal chemistry, while the fluorine atom is often introduced to enhance metabolic stability or modify bioavailability.[3][4] The properties of this specific molecule are inferred from its constituent parts.
Table 1: Inferred Physicochemical and Safety Profile
| Property | Inferred Value / Classification | Rationale & Authoritative Source |
| Physical Form | White to off-white solid | Based on the high melting point and solid state of the parent compound, 1H-imidazole-4-carboxylic acid.[5][6] |
| Melting Point | Expected to be high (>200 °C) | The parent compound melts at 294-295 °C.[5][7] The fluoroethyl side chain is unlikely to dramatically lower this. |
| Primary Hazards | Skin, eye, and respiratory tract irritant (GHS07) | This is consistent with safety data for the parent compound and other N-substituted imidazole-4-carboxylic acids.[1][2][5][8] |
| Stability | Potentially susceptible to decarboxylation at high temperatures and long-term degradation at room temperature. | Heterocyclic carboxylic acids can be unstable, sometimes decomposing upon storage at room temperature or with heating.[9][10] Decarboxylation is a known degradation pathway for such compounds under thermal stress.[11] |
| Solubility | Sparingly soluble in water; soluble in DMSO and aqueous acid. | The parent compound is sparingly soluble in aqueous acid.[7] A supplier of the parent molecule notes solubility in DMSO is achievable with sonication.[12] The fluoroethyl group may slightly alter solubility in organic solvents. |
Hazard Assessment and Personal Protective Equipment (PPE)
Given the inferred irritant nature of the compound, strict adherence to safety protocols is mandatory. All handling of the solid and concentrated solutions should be performed within a certified chemical fume hood.
-
Engineering Controls : Use a chemical fume hood for all manipulations that could generate dust or aerosols (e.g., weighing, solution preparation).[13] Ensure eyewash stations and safety showers are readily accessible.[1][8]
-
Hand Protection : Wear nitrile or neoprene gloves to prevent skin contact.[1][14] Change gloves immediately if contamination occurs.
-
Eye Protection : Use chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection : Wear a flame-retardant laboratory coat. Ensure exposed skin is covered.
-
Respiratory Protection : Not typically required if work is conducted within a functioning fume hood. If a hood is unavailable, a NIOSH-approved respirator with appropriate particulate filters is necessary.[13]
Receiving and Incoming Material Workflow
Proper intake and logging of new chemical entities is the first step in a safe and organized laboratory environment. It ensures traceability and proper storage from the outset.
Table 2: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | Room Temperature (15-25°C) | -20°C | Cold storage is a precautionary measure to inhibit potential degradation pathways like isomerization or decarboxylation. [9][10] |
| Atmosphere | Sealed container, preferably under inert gas (Argon or Nitrogen) | Sealed container under inert gas (Argon or Nitrogen) | Protects from moisture and atmospheric oxygen which can react with heterocyclic compounds. Some related compounds are noted as air-sensitive. [8] |
| Light | Protect from light (amber vial or in a cabinet) | Protect from light | Prevents potential photo-degradation. |
| Container | Tightly sealed, appropriate glass vial or bottle | Tightly sealed, appropriate glass vial or bottle | Prevents contamination and exposure to moisture. [13][15] |
Laboratory Handling Protocols
Protocol for Weighing the Solid Compound
Objective: To accurately weigh a desired amount of the solid compound while minimizing exposure and contamination.
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles).
-
Work Area: Perform all steps inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, dry weigh boat or vial on the analytical balance and tare the mass.
-
Dispensing: Carefully open the main container. Using a clean, dedicated spatula, transfer a small amount of the solid to the tared container. Avoid creating airborne dust.
-
Sealing: Immediately and securely seal the main stock container.
-
Measurement: Record the final mass.
-
Cleanup: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials (e.g., disposable weigh boats, gloves) in the designated solid chemical waste container.
Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)
Objective: To prepare a solubilized, quantified stock solution for use in experiments.
-
Calculation: Calculate the mass of the compound needed for your desired concentration and volume. (e.g., For 1 mL of a 10 mM solution, Mass = 10 mmol/L * 0.001 L * 158.13 g/mol = 1.58 mg).
-
Weighing: Following the protocol in Section 5.1, accurately weigh the calculated mass of the compound into a clean, sterile microcentrifuge tube or glass vial.
-
Solvent Addition: In the fume hood, add the appropriate volume of high-purity, anhydrous DMSO.
-
Solubilization: Cap the vial securely and vortex for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. [12]Visually inspect to ensure complete dissolution.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: For immediate use, keep the solution at room temperature. For storage, create single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. It is recommended to use solutions within one month.
Spill and Waste Management
-
Small Spills (Solid): In a fume hood, gently sweep the material onto a piece of paper or use a dustpan and place it into a sealed container for disposal. Clean the spill area with a damp cloth, which should also be disposed of as hazardous waste. Avoid raising dust. [14]* Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the contaminated material into a sealed container for disposal.
-
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and excess solutions, must be disposed of in accordance with local, state, and federal hazardous waste regulations. [13]Do not pour chemical waste down the drain. [13]
References
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. National Center for Biotechnology Information. [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synform. [Link]
-
Fluorine Safety. Purdue University. [Link]
-
Chemical Storage and Handling Recommendations. NY.gov. [Link]
-
The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University College Cork, Ireland. [Link]
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. National Center for Biotechnology Information. [Link]
-
Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]
-
A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Imidazole-4-carboxylic acid | C4H4N2O2. PubChem. [Link]
-
Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. MDPI. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [sigmaaldrich.com]
- 6. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]
- 7. 1072-84-0 CAS MSDS (1H-Imidazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. nottingham.ac.uk [nottingham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Imidazole Fluoroethylation
Welcome to the technical support center for imidazole fluoroethylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their reaction conditions for optimal outcomes. The N-fluoroethylation of imidazoles is a critical transformation for creating high-value compounds in medicinal chemistry and materials science.[1][2] Temperature is arguably one of the most critical parameters in this process, directly influencing reaction rate, side-product formation, and, in some cases, regioselectivity.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of imidazole N-fluoroethylation, and why is temperature so critical?
Answer: The N-fluoroethylation of an imidazole is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The process involves two key steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a highly nucleophilic imidazolate anion.[3] The choice of base, from weaker carbonates (K₂CO₃, Cs₂CO₃) to strong hydrides (NaH), depends on the acidity of your specific imidazole substrate.[3]
-
Nucleophilic Attack: The negatively charged nitrogen of the imidazolate anion attacks the electrophilic carbon of the fluoroethylating agent (e.g., 2-fluoroethyl tosylate or 2-bromo-1-fluoroethane), displacing the leaving group (e.g., tosylate or bromide) to form the N-fluoroethylated imidazole.[1]
Temperature is a critical parameter because it governs the kinetics of this reaction. According to the Arrhenius equation, increasing the temperature increases the reaction rate. However, this is not always beneficial. Temperature exerts a profound influence on:
-
Reaction Rate: Higher temperatures accelerate the reaction, which can be essential for less reactive substrates or alkylating agents.[4]
-
Side Reactions: Competing side reactions, such as over-alkylation or decomposition, often have different activation energies and their rates can increase disproportionately with temperature.[3][5]
-
Regioselectivity: For unsymmetrical imidazoles, temperature can be the deciding factor between the kinetically and thermodynamically favored regioisomers.[6][7]
Q2: What are the primary temperature-dependent side reactions I should be aware of?
Answer: The two most common side reactions that are highly sensitive to temperature are dialkylation and decomposition .
-
Dialkylation (Over-alkylation): The N-fluoroethylated imidazole product is still nucleophilic. At elevated temperatures or with an excess of the fluoroethylating agent, it can react again to form a dialkylated imidazolium salt.[3] This is often a major impurity that can complicate purification. Lowering the reaction temperature can significantly reduce the rate of this second alkylation, favoring the mono-alkylated product.[8]
-
Decomposition: Imidazole rings, certain fluoroethylating agents, and the final products can be thermally labile.[3] Running the reaction at excessively high temperatures can lead to decomposition, often indicated by the reaction mixture turning dark brown or black. This not only reduces the yield of the desired product but also generates a complex mixture of impurities.
Below is a diagram illustrating the competition between the desired reaction and the over-alkylation side reaction.
Caption: Competing reaction pathways in imidazole fluoroethylation.
Q3: How do I select an appropriate starting temperature for my experiment?
Answer: Selecting a suitable starting temperature depends on the known reactivity of your components. A conservative, systematic approach is always recommended.
| Reagent Class | Typical Starting Temperature | Rationale |
| Highly Reactive Agents (e.g., 2-fluoroethyl iodide, 2-fluoroethyl triflate) | 0 °C to Room Temperature (25 °C) | These reagents are highly electrophilic. The reaction is often fast even at lower temperatures, which helps to suppress side reactions. |
| Moderately Reactive Agents (e.g., 2-bromo-1-fluoroethane, 2-fluoroethyl tosylate) | Room Temperature to 60 °C | This is the most common class of reagents. This temperature range provides a good balance between reaction rate and control over side products.[1] |
| Less Reactive Agents (e.g., 2-chloro-1-fluoroethane) | 60 °C to 100 °C | A significant amount of thermal energy is often required to achieve a reasonable reaction rate due to the lower reactivity of the C-Cl bond.[9] |
Expert Tip: Always start at the lower end of the recommended range. It is much easier to troubleshoot a slow reaction by incrementally increasing the temperature than to salvage a reaction that has produced multiple impurities due to excessive heat.
Q4: My reaction is slow or incomplete. What is the most systematic way to increase the temperature without compromising the product?
Answer: If you are experiencing low or no conversion, a systematic increase in temperature is a valid strategy. However, simply setting the temperature higher from the start is not advisable.
The recommended approach is a stepwise temperature increase while monitoring the reaction closely.
-
Initial Phase: Start the reaction at the recommended temperature for your substrate class (see table above) and let it stir for 1-2 hours.
-
Monitoring: Take a small aliquot of the reaction mixture and analyze it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the product and the consumption of starting material.[3]
-
Incremental Increase: If conversion is low, increase the temperature by 10-15 °C.
-
Hold and Monitor: Hold the reaction at this new temperature for another 1-2 hours and then re-analyze.
-
Repeat: Repeat this cycle until you observe a satisfactory reaction rate or until you start to see the formation of significant impurities.
This methodical approach allows you to identify the "sweet spot" where the reaction proceeds efficiently without triggering unwanted side reactions.
Caption: Reaction energy diagram for kinetic vs. thermodynamic control.
Experimental Protocol: Temperature Screening for Fluoroethylation
This protocol outlines a general procedure for systematically evaluating the effect of temperature on the fluoroethylation of a generic imidazole.
Materials:
-
Imidazole substrate (1.0 equiv)
-
Fluoroethylating agent (1.1 equiv)
-
Base (e.g., K₂CO₃, 1.5 equiv or NaH, 1.1 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Reaction vessels (e.g., sealed vials or round-bottom flasks)
-
Stir bars and heating/cooling system
-
TLC plates and/or LC-MS system
Procedure:
-
Preparation (for NaH): If using sodium hydride, suspend NaH (1.1 equiv) in anhydrous solvent in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Deprotonation: Dissolve the imidazole substrate (1.0 equiv) in anhydrous solvent and add it dropwise to the base suspension. Allow the mixture to stir for 30 minutes at 0 °C to room temperature to ensure complete formation of the imidazolate anion. [1]If using a carbonate base, simply mix the imidazole and base in the solvent.
-
Aliquot Distribution: Distribute the imidazolate solution into four separate, pre-labeled reaction vessels.
-
Temperature Equilibration: Place each vessel at its target temperature (e.g., Vessel 1: 25 °C, Vessel 2: 45 °C, Vessel 3: 65 °C, Vessel 4: 85 °C) and allow them to equilibrate for 10 minutes.
-
Initiation: Add the fluoroethylating agent (1.1 equiv) to each vessel simultaneously (if possible) or sequentially. Start a timer for each.
-
Time-Point Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each vessel. Quench the aliquot with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze each aliquot by TLC and/or LC-MS. Quantify the percentage of starting material remaining, desired product, and key impurities (e.g., dialkylated product).
Data Summary Example:
The results from such a screening can be summarized in a table to easily identify the optimal conditions.
| Temperature (°C) | Time (h) | Conversion (%) | Yield of Desired Product (%) | Dialkylated Impurity (%) | Observations |
| 25 | 8 | 45 | 42 | < 1 | Very slow reaction |
| 45 | 8 | 85 | 81 | 3 | Good conversion, clean reaction |
| 65 | 4 | >98 | 92 | 5 | Optimal: Fast and high-yielding |
| 85 | 4 | >98 | 80 | 18 | Fast, but significant side product formation and slight darkening |
References
- Smolecule. (2026). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
-
Geronikaki, A. et al. (2023). Imidazole as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Bhujanga Rao, A. K. S., et al. (1993). Regioselective Alkylation of 4(5)-Nitro-1 H-imidazoles in Acidic Media. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions with Octafluorotoluene.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- BenchChem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone.
-
ResearchGate. (n.d.). N-Arylation of imidazole with chloro-and fluoroarenes. Available at: [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming solubility issues encountered with 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid. By understanding the physicochemical properties of this molecule and employing systematic troubleshooting, you can achieve successful solubilization for your experimental needs.
Understanding the Molecule: Physicochemical Properties and Solubility Expectations
1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring, a carboxylic acid group, and a fluoroethyl substituent. This unique combination of functional groups dictates its solubility behavior.
-
Amphoteric Nature: The molecule is amphoteric, meaning it can act as both an acid and a base. The imidazole ring has a basic nitrogen atom that can be protonated, while the carboxylic acid group is acidic and can be deprotonated.[1][2] This dual nature is the primary determinant of its pH-dependent solubility.
-
Zwitterionic Form: At its isoelectric point (the pH at which the net charge is zero), the molecule will exist predominantly as a zwitterion, with a protonated imidazole ring and a deprotonated carboxylate group. Zwitterions often exhibit minimum solubility in aqueous solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common solubility challenges in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Q1: My 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid is poorly soluble in water. Why is this, and what should I do?
A: The limited aqueous solubility is likely due to the molecule existing as a zwitterion or a neutral species at or near neutral pH, leading to strong intermolecular interactions and a stable crystal lattice.
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to adjust the pH of your aqueous solution.
-
Acidic Conditions (pH < 4): Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the imidazole ring, forming a cationic species which is expected to have higher aqueous solubility.
-
Alkaline Conditions (pH > 8): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid group, forming an anionic species, which should also exhibit increased solubility.[3][4]
-
-
Gentle Heating: For some compounds, a moderate increase in temperature can improve the rate of dissolution. However, be cautious, as prolonged heating can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
Q2: I've adjusted the pH, but the solubility is still not sufficient for my needs. What are my next options?
A: If pH modification alone is insufficient, the use of co-solvents is a common and effective strategy. Co-solvents can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, making it more favorable for dissolving organic molecules.
Recommended Co-solvents:
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | A versatile and biocompatible polar protic solvent. |
| Propylene Glycol | 10-30% | Often used in pharmaceutical formulations for its low toxicity. |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Effective for many poorly soluble compounds and can be used in vivo. |
| Dimethyl Sulfoxide (DMSO) | ≤10% (for biological assays) | A powerful aprotic solvent, but can have cellular effects. Use with caution in cell-based experiments.[5] |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare stock solutions of your chosen co-solvents.
-
In separate vials, add a known amount of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid.
-
Add the aqueous buffer of your desired pH.
-
Titrate in the co-solvent dropwise while stirring until the compound dissolves.
-
Record the final concentration of the co-solvent.
Q3: My compound dissolves initially but then precipitates out of solution over time. What is causing this, and how can I prevent it?
A: This phenomenon, known as "crashing out," often occurs when a supersaturated solution is created, or when the pH of the solution changes over time (e.g., due to CO2 absorption from the atmosphere).
Prevention Strategies:
-
Avoid Supersaturation: Do not attempt to dissolve the compound at a concentration significantly higher than its equilibrium solubility.
-
Buffer Your Solution: Use a buffer system with adequate capacity to maintain a stable pH.
-
Consider Stabilizers: For some formulations, the addition of polymeric excipients like HPMC or PVP can help maintain a supersaturated state and prevent precipitation.[6][7]
Q4: Is salt formation a viable strategy to improve the solubility of this compound?
A: Yes, salt formation is a well-established and highly effective method for increasing the dissolution rate and solubility of ionizable compounds.[3][7][8]
-
Base Salts: Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine) will form a more soluble salt.
-
Acid Salts: Reacting the imidazole nitrogen with a suitable acid (e.g., hydrochloric acid, sulfuric acid, or methanesulfonic acid) will also yield a more soluble salt.
The choice of the counter-ion can significantly impact the properties of the resulting salt, including its solubility, stability, and hygroscopicity. A salt screening study is often necessary to identify the optimal salt form for a particular application.
Systematic Troubleshooting Workflow
The following flowchart provides a systematic approach to tackling solubility issues with 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid.
Caption: A systematic workflow for troubleshooting the solubility of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid.
pH-Dependent Species and Their Expected Solubility
The ionization state of the molecule is critically dependent on the pH of the solution. The following diagram illustrates the different species and their anticipated relative aqueous solubility.
Caption: The pH-dependent ionic species of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid and their expected relative aqueous solubility.
By understanding the underlying chemical principles and following a systematic approach, researchers can effectively overcome the solubility challenges associated with 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid and proceed with their experiments with confidence.
References
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PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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De Haan, D. O., et al. (2021). pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. ACS Earth and Space Chemistry, 5(4), 814-822. [Link]
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de Oliveira, V. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797. [Link]
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Polshettiwar, V., & Varma, R. S. (2008). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 49(16), 2661-2664. [Link]
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Miracle, D. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
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Medina-Llamas, J. C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 122. [Link]
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Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
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Kumar, S., & Singh, N. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(90), 73577-73588. [Link]
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Savjani, K. T., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 42(3), 149-163. [Link]
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Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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De Haan, D. O., et al. (2025, August 9). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. [Link]
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Sheikh, A., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4), 693-703. [Link]
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Williams, R. O., & Liu, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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Haggag, S. S. (2005). Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. [Link]
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Tung, C. H., et al. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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Liu, Y., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 569. [Link]
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
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de Oliveira, V. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Shelar, U. B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
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Jermain, S. V., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 37-47. [Link]
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World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Sharma, D., et al. (2009). Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]
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Minimizing hydrolysis side products in etomidate analog synthesis
Welcome to the Technical Support Center for Advanced Anesthetic Analog Synthesis. As a Senior Application Scientist, I frequently consult with drug development teams who encounter a frustrating paradox: the very structural modifications that make next-generation etomidate analogs clinically superior also make them synthetic liabilities.
Etomidate is a potent intravenous sedative-hypnotic, but its clinical utility is severely limited by its tendency to cause prolonged adrenocortical suppression[1]. It does this because the basic nitrogen in its imidazole ring coordinates with the heme iron of 11β-hydroxylase, halting cortisol synthesis[2]. To circumvent this, "soft drugs" like Methoxycarbonyl-etomidate (MOC-etomidate) were developed. These analogs incorporate a metabolically labile ester moiety attached via a two-carbon spacer[3]. This spacer reduces steric hindrance, allowing non-specific esterases in the blood to rapidly hydrolyze the drug into an inactive carboxylic acid (MOC-ECA), thereby terminating the suppression[4].
However, this deliberate metabolic instability means the molecule is highly susceptible to premature ester cleavage during in vitro synthesis, aqueous workup, and storage[5]. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting strategies required to successfully synthesize and isolate these fragile molecules.
Workflow Visualization: Critical Hydrolysis Control Points
Caption: Workflow of etomidate analog synthesis highlighting critical hydrolysis control points.
Troubleshooting Guide & FAQs
Q: During the carbodiimide coupling step, I am seeing a high yield of the carboxylic acid metabolite (MOC-ECA) instead of my target spacer-linked ester. What is driving this? Causality: The two-carbon spacer in MOC-etomidate removes the steric bulk that normally protects the ester carbonyl in parent etomidate[5]. If your reaction environment is not strictly anhydrous, trace water acts as a competing nucleophile against your spacer-linked alcohol. Water will attack the highly reactive O-acylisourea intermediate formed by EDC, regenerating the starting carboxylic acid and terminating the coupling. Self-Validating Solution: Implement a dual-aliquot HPLC monitoring system. Before quenching the main reaction, withdraw a 10 µL aliquot and dilute it in anhydrous DCM. If the chromatogram shows the presence of the activated intermediate without the final product, your alcohol nucleophile is likely wet or degraded. Prior to the reaction, mandate a Karl Fischer titration of your solvents; moisture must be <50 ppm.
Q: My coupling reaction goes to 100% completion, but the product degrades heavily into MOC-ECA during the aqueous workup. How can I prevent this? Causality: The distal ester in soft etomidate analogs is exquisitely sensitive to base-catalyzed hydrolysis. Standard laboratory neutralization protocols utilizing saturated aqueous sodium bicarbonate (pH ~8.3) or sodium carbonate (pH ~11) provide enough hydroxide ions to rapidly cleave the unhindered ester bond[3]. Self-Validating Solution: Replace standard basic washes with a cold (4°C) phosphate buffer calibrated strictly to pH 7.0–7.2. Validation check: Measure the pH of the aqueous phase immediately after phase separation. If the pH drifts above 7.5, the risk of distal ester cleavage increases exponentially. Perform phase separations rapidly (<5 minutes per wash) to minimize aqueous contact time.
Q: Why does standard silica gel chromatography degrade my spacer-linked etomidate esters, and how do structural modifications affect this? Causality: Unmodified silica gel is inherently acidic due to surface silanol groups. The distal ester in soft analogs is susceptible to acid-catalyzed cleavage, especially at low flow rates where column residence time is high. Structurally, adding steric hindrance to the spacer (e.g., the cyclopropyl group in CPMM) slows down hydrolysis, making the molecule slightly more forgiving on the column compared to the "bare" ester in MOC-etomidate. Self-Validating Solution: Pre-treat the silica column with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol groups, followed by a thorough flush with your mobile phase before loading the sample. If degradation persists, switch to neutral alumina.
Mechanistic Pathway: Competing Nucleophiles
Caption: Competing nucleophilic pathways leading to primary and secondary ester hydrolysis.
Quantitative Data: Pharmacokinetic & Hydrolysis Profiles
Understanding the target profile of the analog dictates the strictness of your synthetic controls. The faster the in vivo hydrolysis, the more aggressive the in vitro degradation.
| Compound | Structural Modification | In Vitro Hydrolysis Half-Life (Human Liver S9) | Adrenocortical Suppression (In Vivo) | Primary Synthetic Challenge |
| (R)-Etomidate | Direct ester on imidazole ring | > 40 min[3] | Prolonged (Inhibits 11β-hydroxylase) | Low risk of synthetic hydrolysis. |
| MOC-Etomidate | Two-carbon spacer-linked distal ester | 4.4 min[3] | None at 30 min[3] | Extreme sensitivity to base/acid-catalyzed hydrolysis during workup. |
| Carboetomidate | Pyrrole ring (Basic N replaced with CH) | > 40 min | None (Cannot bind heme iron)[2] | Low ester hydrolysis risk; complex pyrrole core synthesis[1]. |
| CPMM | Sterically hindered spacer-linked ester | ~15 - 20 min | None | Moderate sensitivity to hydrolysis; requires extended coupling times. |
Step-by-Step Methodology: Synthesis of MOC-Etomidate with Anti-Hydrolysis Controls
This protocol outlines the synthesis of MOC-etomidate from parent (R)-etomidate, utilizing a self-validating system to ensure the labile ester remains intact[5].
Step 1: Intentional Hydrolysis to Imidazole-5-carboxylic Acid
-
Dissolve 1.0 mmol of (R)-etomidate hydrochloride in 5 mL of methanol.
-
Add 1.7 mL of 10% aqueous NaOH. Reflux the solution for 30 minutes.
-
Causality Note: This step intentionally cleaves the sterically hindered parent ester to yield the core carboxylic acid building block.
-
Cool the solution to 0°C and neutralize strictly to pH 7.0 using 12.1 M HCl. Extract the precipitated (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid and dry thoroughly under high vacuum for 24 hours.
Step 2: Anhydrous Carbodiimide Coupling
-
Purge a flame-dried round-bottom flask with Argon.
-
Suspend 1.0 mmol of the dried carboxylic acid in 10 mL of anhydrous dichloromethane (DCM, <50 ppm H2O).
-
Add 1.2 mmol of methyl 3-hydroxypropanoate (the spacer-linked alcohol), followed by 1.2 mmol of EDC·HCl and 0.1 mmol of DMAP.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Self-Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). The disappearance of the baseline carboxylic acid spot confirms coupling. If the baseline spot remains but EDC is consumed, moisture has quenched the intermediate.
Step 3: pH-Controlled Cold Workup
-
Quench the reaction mixture by adding 10 mL of cold (4°C) 0.1 M phosphate buffer (pH 7.2) . Do not use NaHCO3.
-
Transfer immediately to a separatory funnel and isolate the organic (DCM) layer. Repeat the buffer wash twice, ensuring each separation takes less than 5 minutes.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature not exceeding 25°C to prevent thermal degradation.
Step 4: Neutralized Purification
-
Prepare a silica gel column pre-treated with 1% TEA in hexanes.
-
Load the crude mixture and elute with a gradient of Hexanes/Ethyl Acetate.
-
Verify the final product via 1H-NMR, ensuring the presence of the distinct methoxy singlet (~3.6 ppm) and the intact spacer protons, confirming that secondary hydrolysis was successfully avoided.
References
- Source: frontiersin.
- Source: googleapis.
- Source: nih.
- Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue...
- Source: nih.
Sources
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- 2. Carboetomidate: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid. It is designed to be a practical resource for troubleshooting common purification challenges and answering frequently asked questions. The strategies outlined here are grounded in established chemical principles and aim to ensure the high purity and quality of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid that influence its purification?
A1: The purification of this molecule is primarily influenced by its amphoteric nature. It possesses both a basic imidazole ring and an acidic carboxylic acid group, allowing it to exist as a zwitterion.[1] This dual functionality means its solubility is highly dependent on pH. It will be most soluble in acidic and basic aqueous solutions and least soluble at its isoelectric point. This property is fundamental to developing effective extraction and crystallization protocols.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials from the synthesis, isomers, and related imidazole derivatives formed during the reaction.[2][3] Depending on the synthetic route, byproducts from incomplete reactions or side-reactions can also be present.[2]
Q3: Which analytical techniques are best for assessing the purity of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid?
A3: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for quantifying the purity of imidazole compounds.[4][5] A reversed-phase HPLC system with UV detection is typically a good starting point.[4] For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used for purity assessment with an internal standard.
Troubleshooting Guide
This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid.
Issue 1: Low Purity or Poor Yield After Initial Crystallization
Crystallization is a powerful technique for purifying solid compounds. However, challenges such as "oiling out" or low recovery can compromise the final purity and yield.
Possible Cause 1: Incorrect Solvent System
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. Good starting points for imidazole carboxylic acids include water, alcohols (e.g., ethanol, isopropanol), or mixtures of these with less polar solvents.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system (a "good" solvent and a "poor" solvent) can be beneficial.[7] Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. Re-heat to dissolve and then cool slowly.
-
Possible Cause 2: Presence of Impurities Inhibiting Crystal Growth
Certain impurities can interfere with the formation of a crystal lattice, leading to the product "oiling out" or precipitating as an amorphous solid.
-
Solution:
-
Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[7]
-
Pre-purification: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before crystallization.[7]
-
Possible Cause 3: pH is Not Optimized for Crystallization
Due to the zwitterionic nature of the molecule, its solubility is highly pH-dependent.[1] Crystallization will be most effective at the isoelectric point, where solubility is at a minimum.
-
Solution:
-
Determine the Isoelectric Point (pI): If not known, the pI can be estimated or determined experimentally.
-
pH Adjustment: Dissolve the crude product in an acidic or basic aqueous solution and then slowly adjust the pH towards the pI to induce crystallization. This can be a highly effective method for purifying amino acids and related compounds.
-
Issue 2: Poor Separation or Tailing Peaks in Column Chromatography
Column chromatography is a common method for purifying organic compounds. However, the polar and amphoteric nature of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid can lead to challenges with silica gel chromatography.
Possible Cause 1: Strong Interaction with Acidic Silica Gel
The basic imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[7]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol into your mobile phase to neutralize the acidic sites on the silica gel.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or reversed-phase (C18) silica gel for highly polar compounds.[7]
-
Possible Cause 2: Inappropriate Mobile Phase Polarity
If the mobile phase is not optimized, compounds may either stick to the column or elute too quickly without separation.
-
Solution:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to screen a variety of solvent systems to find one that gives good separation (Rf values ideally between 0.2 and 0.5).[7]
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This is often effective for separating compounds with a wide range of polarities.[7] A common gradient for such compounds could be from dichloromethane to a mixture of dichloromethane and methanol.
-
Experimental Workflow: Column Chromatography Purification
Caption: A typical workflow for column chromatography purification.
Issue 3: Difficulty with Aqueous Work-up and Extraction
The amphoteric nature of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid can complicate standard liquid-liquid extractions.
Possible Cause 1: Compound is Soluble in Both Aqueous and Organic Layers at Neutral pH
At or near its isoelectric point, the compound may have limited solubility in both water and common organic solvents, leading to poor extraction efficiency.
-
Solution: Acid-Base Extraction
-
Extraction into Aqueous Base: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble, while non-acidic impurities will remain in the organic layer.[8]
-
Back-extraction and Precipitation: Separate the aqueous layer and carefully acidify it with an acid like HCl to a pH below the pKa of the carboxylic acid. The protonated, neutral compound will precipitate out of the solution and can be collected by filtration or extracted into a fresh portion of organic solvent.[8][9]
-
Decision Tree for Extraction Strategy
Caption: Decision-making workflow for acid-base extraction.
Data Summary
| Purification Technique | Typical Solvents/Mobile Phases | Key Considerations | Expected Purity |
| Crystallization | Water, Ethanol, Isopropanol, Acetonitrile/Water | pH control is crucial; slow cooling promotes larger crystals.[7] | >98% |
| Column Chromatography (Silica Gel) | Dichloromethane/Methanol gradient with 0.5% Triethylamine | Basic modifier is often necessary to prevent peak tailing.[7] | >95% |
| Reversed-Phase HPLC (Preparative) | Acetonitrile/Water with 0.1% Formic or Acetic Acid | Good for removing highly polar or non-polar impurities. | >99% |
| Acid-Base Extraction | Ethyl Acetate, Water, NaHCO₃, HCl | Exploits the acidic nature of the carboxylic acid for separation from neutral impurities.[8][9] | Serves as a primary clean-up step |
References
- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google P
-
Imidazole synthesis - Organic Chemistry Portal. [Link]
-
1H-Imidazol-3-ium-4-carboxylate - PMC - NIH. [Link]
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- US4672128A - Preparation of imidazole-4(5)
- A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives | Request PDF - ResearchG
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (URL not available)
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
-
Isolation of organic material containing Carboxylic Acid : r/chemistry - Reddit. [Link]
-
Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC. [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. [Link]
- (PDF) 1-(2-Aminoethyl)
- US2255421A - Process for purification of carboxylic acids - Google P
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
- The crystal structure of 1-(2-carboxyethyl)
-
2 - Organic Syntheses Procedure. [Link]
-
Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. [Link]
-
Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity - IdeaExchange@UAkron. [Link]
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (URL not available)
-
How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors. [Link]
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. [Link]
Sources
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- 2. Imidazole synthesis [organic-chemistry.org]
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- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Accelerating the Synthesis of Imidazole-4-Carboxylic Acid Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and actionable solutions for reducing reaction times in the synthesis of imidazole-4-carboxylic acid derivatives. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of imidazole-4-carboxylic acid derivative synthesis.
Q1: What are the primary factors influencing the reaction time for the synthesis of imidazole-4-carboxylic acid derivatives?
A1: The reaction rate is primarily influenced by temperature, the choice of catalyst, the solvent system, and the method of heating. Higher temperatures generally increase reaction rates, but must be balanced against potential side product formation and decomposition.[1][2] The use of an appropriate catalyst can provide an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction. Solvent polarity and boiling point also play a crucial role in reactant solubility and stabilizing transition states.[2] Finally, the method of energy input, such as conventional heating versus microwave irradiation, can have a dramatic effect on reaction times.[3][4][5]
Q2: How does microwave-assisted synthesis accelerate reactions compared to conventional heating?
A2: Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly and efficiently.[5] This leads to rapid and uniform heating of the reaction mixture, often resulting in a significant reduction in reaction times compared to conventional oil bath or heating mantle methods, where heat is transferred more slowly from the vessel walls inward.[6][7] This rapid heating can also lead to higher yields and cleaner reaction profiles.[3][4]
Q3: What types of catalysts are effective in reducing reaction times for imidazole synthesis?
A3: A variety of catalysts can be employed. Lewis acids like Zinc Chloride (ZnCl₂) and Erbium Triflate can catalyze multicomponent reactions for imidazole synthesis.[8] Transition metal catalysts, such as those based on copper or nickel, are also effective in specific synthetic routes.[8] Acid catalysts are frequently used in condensation reactions leading to the imidazole ring.[4] In some modern approaches, "green" catalysts like deep eutectic solvents (DES) can act as both the solvent and the catalyst, offering an environmentally friendly and efficient option.[9]
Q4: Can the choice of solvent impact the reaction speed?
A4: Yes, the solvent choice is critical. The solvent's boiling point determines the maximum achievable temperature under atmospheric pressure, directly affecting the reaction rate.[2] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they effectively dissolve the reactants and can stabilize polar intermediates and transition states that may form during the reaction.[10] However, a solvent that is too viscous can impede the diffusion of reactants, slowing the reaction.[2] It is often beneficial to screen a few different solvents to find the optimal one for a specific reaction.[2]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of imidazole-4-carboxylic acid derivatives.
Issue 1: The reaction is extremely slow or appears to be stalled.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Initial Diagnosis: The first step is to confirm that all reagents are of good quality and have been added in the correct stoichiometry. Impurities in starting materials or degraded reagents can inhibit the reaction.[1]
-
Troubleshooting Flowchart:
Troubleshooting slow reactions.
Issue 2: The reaction produces a low yield of the desired product.
Low yields can be due to incomplete reactions, side product formation, or product decomposition.
-
Potential Cause: Incomplete Reaction
-
Solution: As with slow reactions, increasing the temperature, extending the reaction time, or employing a more effective catalyst can drive the reaction to completion.[1][10] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when all the starting material has been consumed.[1]
-
-
Potential Cause: Side Product Formation
-
Solution: Side reactions can sometimes be suppressed by lowering the reaction temperature, although this may increase the required reaction time. The choice of solvent can also influence the product distribution.[2] In some cases, a different synthetic route or catalyst may be necessary to improve selectivity.
-
-
Potential Cause: Product Decomposition
-
Solution: Imidazole derivatives can be sensitive to excessive heat.[1] If you suspect decomposition, try running the reaction at a lower temperature for a longer period. If using microwave synthesis, ensure the temperature is being monitored and controlled accurately.
-
Optimized Experimental Protocols
Here we provide a comparison of a conventional heating method with a microwave-assisted protocol for the synthesis of a substituted imidazole-4-carboxylate.
Protocol 1: Conventional Synthesis of Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate
This protocol is adapted from literature procedures and relies on standard laboratory heating equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting 1,2-diaza-1,3-diene, an aromatic amine (e.g., aniline), and an aldehyde in a suitable high-boiling solvent such as toluene.
-
Heating: Heat the mixture to reflux using an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC. This can take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate
This protocol demonstrates the significant time savings achievable with microwave irradiation.[3]
-
Reaction Setup: In a microwave-safe reaction vial, combine the 1,2-diaza-1,3-diene, aromatic amine, and aldehyde in a minimal amount of a suitable solvent (e.g., acetonitrile).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period, typically 10-30 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Comparison: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 10-30 minutes[3][6] |
| Typical Yield | Moderate (e.g., 51-55%)[3] | Good to Excellent (e.g., 71-77%)[3] |
| Energy Input | Indirect, slow heating | Direct, rapid heating[5] |
| Temperature Control | Less precise | Highly precise |
Visualizing the Workflow
The following diagram illustrates a general workflow for optimizing the synthesis of imidazole-4-carboxylic acid derivatives, incorporating the strategies discussed.
References
-
Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Retrieved from [Link]
-
(n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Retrieved from [Link]
-
(n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Retrieved from [Link]
- (n.d.). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Google Patents.
-
Qasim, M., et al. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Retrieved from [Link]
-
(n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]
-
(2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
Status: Active Ticket Type: Stability & Solubility Troubleshooting Applicable For: Pre-clinical formulation, PET tracer precursor development, Medicinal Chemistry.[1]
Executive Summary: The "Cheat Sheet"
Before proceeding to detailed troubleshooting, review the core stability profile of this compound.[1]
| Parameter | Status | Critical Note |
| Solid State Stability | High | Stable at RT if desicated.[1] Store at -20°C for long-term (>6 months). |
| Aqueous Solubility | Low (pH dependent) | Major Pain Point. Zwitterionic behavior causes precipitation at pH 3.0–5.[1]5. |
| Solution Stability | Moderate | Stable in neutral/basic buffers for 24h. Avoid strong acids ( |
| Thermal Stability | High | Decarboxylation requires |
| Photostability | Moderate | Imidazole ring is susceptible to photo-oxidation over extended periods.[1] Protect from light.[1] |
Module 1: Solubility Troubleshooting
User Complaint: "I cannot get the compound to dissolve in water or PBS. It remains a cloudy suspension."
The Science (Root Cause): This molecule is a classic zwitterion .[1]
-
The Acid: The carboxylic acid at C4 (
) deprotonates to form a carboxylate anion ( ).[1] -
The Base: The imidazole nitrogen (N3) (
) accepts a proton to form a cation ( ).[1] -
The Result: Between pH 2.5 and 6.0, the molecule has net neutral charge (Isoelectric Point), maximizing crystal lattice energy and minimizing solubility.[1]
The Protocol: "Base-First" Dissolution Strategy Do not attempt to dissolve directly in neutral buffer.[1] Follow this thermodynamic workaround:
-
Weigh the target amount of solid.
-
Add Solvent: Add 80% of your final volume of water.[1]
-
Alkalize: Add 1.0 M NaOH dropwise while vortexing until the solution clears.
-
Target pH: > 8.0 (Ensures fully anionic species:
).[1]
-
-
Buffer: Once dissolved, slowly lower the pH to your target (e.g., 7.[1]4) using dilute HCl or add concentrated buffer salts.[1]
-
Note: If you drop below pH 6.0, precipitation will re-occur.[1]
-
Visualization: Solubility Decision Tree
Figure 1: The "Base-First" dissolution workflow prevents zwitterionic crashing, a common issue with imidazole-carboxylic acids.
Module 2: Chemical Stability (Degradation)
User Complaint: "I see a new peak in my HPLC after 48 hours. Is the fluorine falling off?"
The Science (Root Cause):
While the C-F bond is strong (
-
Defluorination (Hydrolysis):
-
Decarboxylation:
Troubleshooting FAQ:
Q: Can I autoclave my stock solution?
-
A: No. While the molecule might survive the heat (
), the pH of buffers often shifts significantly during autoclaving (especially Tris or Phosphate).[1] This pH shift can push the molecule into the zwitterionic precipitation zone or the alkaline hydrolysis zone.[1]-
Recommendation: Sterile filter (0.22
PVDF or PES) instead.[1]
-
Q: How do I confirm if the impurity is defluorination?
-
A: Run an LC-MS analysis.
Module 3: Analytical Chromatography Guide
User Complaint: "The peak shape on HPLC is terrible (tailing/broadening)."
The Science (Root Cause):
Imidazole nitrogens are notorious for interacting with residual silanols on silica-based HPLC columns.[1] Additionally, if your mobile phase pH is near the
Optimized HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 with "End-capping" or "Base-deactivated" silica | Reduces silanol interactions with the imidazole ring.[1] |
| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Critical: Acidic pH ensures the imidazole is fully protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A. |
| Detection | UV @ 210–220 nm | Carboxyl groups absorb here.[1] The imidazole ring has weak absorbance at 254 nm.[1] |
| Injection Solvent | Initial Mobile Phase | Injecting in 100% DMSO or high pH buffer causes peak distortion.[1] |
Visualization: Analytical Logic Flow
Figure 2: Troubleshooting chromatographic issues caused by the basic imidazole nitrogen.
References
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Context: Establishes the high bond dissoci
), supporting the claim of general stability against spontaneous hydrolysis.[1]
-
-
Hofmann, K. (1953).[1] Imidazole and Its Derivatives (Part 1). Interscience Publishers.[1]
-
Context: The foundational text on imidazole chemistry, detailing the zwitterionic nature of imidazole carboxylic acids and their solubility profiles (pI calculations).[1]
-
-
PubChem. (n.d.).[1] Compound Summary: Imidazole-4-carboxylic acid.[1][5][6][7][8] National Library of Medicine.[1] Link
- Context: Provides base pKa values for the parent scaffold (approx pKa 2.8 for acid, 6.0 for imidazole ring)
-
Schoultz, B. W., et al. (2013).[1][9] Synthesis and evaluation of 2-[18F]fluoroethyl tosylate... Journal of Labelled Compounds and Radiopharmaceuticals.
- Context: Demonstrates the stability of the 2-fluoroethyl moiety in aqueous conditions during PET tracer synthesis, confirming it does not spontaneously defluorinate
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fluoridealert.org [fluoridealert.org]
- 5. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents [patents.google.com]
- 6. 1072-84-0 CAS MSDS (1H-Imidazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1H-咪唑-4-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Analysis of 1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic Acid: A Methodological Comparison Guide
As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the analytical bottlenecks introduced by fluorinated building blocks. 1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic acid is a critical intermediate, particularly in the development of positron emission tomography (PET) tracers and targeted therapeutics.
The analytical challenge of this compound lies in the 2-fluoroethyl group . The
The Analytical Challenge: Causality of Spin-Spin Coupling
In standard
-
Geminal Coupling (
): The protons on the carbon directly attached to the fluorine (H- ) experience a massive coupling constant of approximately 47 Hz[1]. -
Vicinal Coupling (
): The protons on the adjacent carbon (H- , attached to the imidazole nitrogen) experience a smaller, yet significant, coupling of roughly 25 Hz[1].
When these heteronuclear couplings combine with standard homonuclear vicinal coupling (
Fig 1: Heteronuclear and homonuclear spin-coupling network in the 2-fluoroethyl group.
Performance Comparison: Analytical Alternatives
To resolve the structure of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid, we compare three distinct NMR methodologies.
Table 1: Quantitative Comparison of NMR Signal Resolution (DMSO- )
| Proton Assignment | Standard 1D | Diagnostic Advantage of Decoupling | |
| COOH | ~12.5 ppm (br s) | ~12.5 ppm (br s) | None (Exchanges with D |
| Imidazole H-2 | ~7.80 ppm (d, | ~7.80 ppm (d, | Unaffected |
| Imidazole H-5 | ~7.65 ppm (d, | ~7.65 ppm (d, | Unaffected |
| -CH | ~4.70 ppm (dt, | ~4.70 ppm (t, | High: Collapses to a simple triplet. |
| N-CH | ~4.35 ppm (dt, | ~4.35 ppm (t, | High: Collapses to a simple triplet. |
Method A: Standard 1D H NMR
-
Pros: Fast acquisition; requires no specialized probe tuning; universally available[3].
-
Cons: The fluoroethyl signals are highly complex. If impurities co-elute in the 4.0–5.0 ppm region, the broad dispersion of the multiplets makes accurate integration and purity determination nearly impossible.
Method B: F-Decoupled H NMR ( H{ F})
-
Pros: By applying a continuous radiofrequency (RF) pulse at the
F resonance frequency during acquisition, the heteronuclear coupling is eliminated[2]. The complex doublet of multiplets collapses into clean, first-order triplets. This is the gold standard for quantitative NMR (qNMR) of fluorinated compounds. -
Cons: Requires an NMR probe capable of dual
H/ F tuning (e.g., a broadband fluorine-observe probe or a dedicated dual-channel probe).
Method C: 2D NMR (HSQC / HMBC)
-
Pros: Maps the protons directly to their corresponding
C carbons. The coupling (~165 Hz) on the alpha carbon provides orthogonal proof of fluorination without needing a F-capable probe. -
Cons: Time-consuming; lower sensitivity requires higher sample concentrations.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step contains an internal check to verify that the instrument is performing correctly before proceeding to data acquisition.
Protocol 1: Optimized Sample Preparation
-
Weighing: Accurately weigh 5.0–10.0 mg of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid into a clean glass vial.
-
Solvation: Dissolve in 0.6 mL of anhydrous DMSO-
. Causality: DMSO- is chosen over CDCl due to the high polarity of the carboxylic acid group, which limits solubility in non-polar solvents[1]. -
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Validation Check: Inspect the tube under a strong light; the solution must be completely free of particulate matter to ensure optimal magnetic field homogeneity (shimming).
Protocol 2: H{ F} Decoupled NMR Acquisition
-
Probe Tuning: Tune the inner coil to the
H frequency (e.g., 400.13 MHz) and the outer coil to the F frequency (e.g., 376.50 MHz)[4]. -
Pulse Calibration: Determine the 90° pulse width for the
H channel. Validation Check: A poorly calibrated 90° pulse will result in phase distortions and reduced signal-to-noise ratio (SNR). -
Determine
F Offset: Run a quick 1D F spectrum. Note the exact chemical shift of the fluorine peak (typically around -214 to -220 ppm for a primary fluoroethyl group)[4]. -
Decoupling Setup: Set the
F decoupling transmitter offset exactly to the frequency determined in Step 3. Causality: Off-resonance decoupling will result in incomplete collapse of the multiplets, yielding broadened, uninterpretable peaks. -
Acquisition:
-
Pulse program: zgig (inverse gated decoupling to minimize nuclear Overhauser effect if quantitation is desired, though standard continuous decoupling is fine for structural ID).
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 seconds.
-
Fig 2: Decision tree for the NMR analytical workflow of fluorinated imidazoles.
Conclusion & Best Practices
For the routine analysis of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid, standard 1D
The Verdict: The
References
-
Determining the Ionization Constants of Organic Acids Using Fluorine Gauche Effects. American Chemical Society (ACS).[Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society (JACS).[Link]
-
Development and applications of novel HF-based fluorination reagents. University of Louisville ThinkIR.[Link]
-
Chloroimidazolium Deoxyfluorination Reagent with H2F3 Anion as a Sole Fluoride Source Supporting Information. Amazon S3 / JACS Supporting Information.[Link]
Sources
A Comparative Guide to HPLC Method Validation for Fluoroethyl Imidazole Purity
A Senior Application Scientist's Perspective on Method Selection and Performance
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like fluoroethyl imidazole, a molecule with significant potential in various therapeutic areas, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of fluoroethyl imidazole, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind the methodological choices. We will explore two common chromatographic approaches: the workhorse of many labs, Reversed-Phase HPLC (RP-HPLC), and a powerful alternative for polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6][7]
The Analytical Challenge: Fluoroethyl Imidazole and its Potential Impurities
Fluoroethyl imidazole, a polar heterocyclic compound, presents a unique set of challenges for chromatographic analysis. Its polarity can lead to poor retention on traditional non-polar stationary phases used in RP-HPLC.[6][8] Furthermore, a thorough understanding of potential impurities is critical for developing a specific and accurate analytical method. Based on common synthetic routes for imidazole derivatives, potential impurities could include unreacted starting materials, isomers, and degradation products.
Foundational Principles of HPLC Method Validation
The objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[3][4] The recently updated ICH Q2(R2) and the established Q2(R1) guidelines provide a comprehensive framework for this process, focusing on several key performance characteristics.[1][2][3][4][9][10][11][12]
Caption: A flowchart illustrating the progression from method development to validation and lifecycle management, highlighting the core performance characteristics as defined by ICH guidelines.
Comparative Analysis of Two HPLC Methods
We will now compare two distinct HPLC methods for the purity determination of fluoroethyl imidazole:
-
Method A: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Column
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Method A: Reversed-Phase HPLC with a Polar-Embedded Column
This method utilizes a C18 column with a polar-embedded group to enhance the retention of polar analytes like fluoroethyl imidazole, which might otherwise elute too early on a traditional C18 column.[6]
Experimental Protocol:
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating highly polar compounds.[5][13][14] It employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting partitioning of the polar analyte into a water-enriched layer on the stationary phase surface.[14]
Experimental Protocol:
| Parameter | Condition |
| Column | Amide-based HILIC (e.g., Waters XBridge Amide), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile with 0.1% Acetic Acid |
| Mobile Phase B | Water with 0.1% Acetic Acid |
| Gradient | 95% to 70% A over 12 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 3 µL |
Performance Comparison: A Data-Driven Analysis
The following tables summarize the hypothetical, yet realistic, validation data for both methods, based on ICH guidelines.
Table 1: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1]
| Parameter | Method A (RP-HPLC) | Method B (HILIC) |
| Peak Purity (Fluoroethyl Imidazole) | Pass | Pass |
| Resolution from Closest Impurity | 2.1 | 3.5 |
-
Insight: Both methods demonstrate specificity. However, the HILIC method provides superior resolution between the main peak and its closest eluting impurity, which is a significant advantage for accurate quantification of impurities.
Table 2: Linearity and Range
Linearity is the ability to obtain test results which are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
| Parameter | Method A (RP-HPLC) | Method B (HILIC) |
| Range (µg/mL) | 1 - 150 | 0.5 - 120 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Y-intercept | Minimal | Minimal |
-
Insight: Both methods exhibit excellent linearity over their respective ranges. The slightly wider range of Method A might be beneficial for some applications, but both are suitable for typical purity analyses.
Table 3: Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
| Spiked Level | Method A (RP-HPLC) % Recovery | Method B (HILIC) % Recovery |
| 80% | 99.2% | 100.5% |
| 100% | 100.3% | 99.8% |
| 120% | 99.8% | 100.1% |
-
Insight: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.
Table 4: Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
| Parameter | Method A (RP-HPLC) %RSD | Method B (HILIC) %RSD |
| Repeatability (n=6) | 0.8% | 0.6% |
| Intermediate Precision (n=6, 2 days) | 1.2% | 1.0% |
-
Insight: Both methods are precise, with the HILIC method showing slightly better repeatability and intermediate precision.
Table 5: LOD & LOQ
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method A (RP-HPLC) | Method B (HILIC) |
| LOD (µg/mL) | 0.3 | 0.15 |
| LOQ (µg/mL) | 1.0 | 0.5 |
-
Insight: The HILIC method is more sensitive, with lower LOD and LOQ values. This is a critical advantage for the quantification of trace-level impurities.
Table 6: Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Variation | Method A (RP-HPLC) | Method B (HILIC) |
| Flow Rate (±0.1 mL/min) | No significant impact | Minor shift in retention time |
| Column Temperature (±2°C) | Minor shift in retention time | Minor shift in retention time |
| Mobile Phase pH (±0.1) | No significant impact | Significant impact on retention and peak shape |
-
Insight: The RP-HPLC method demonstrates slightly better robustness, particularly concerning changes in mobile phase pH. The HILIC method is more sensitive to variations in the aqueous component of the mobile phase, which is a key consideration for routine use.
The Causality Behind Experimental Choices
The selection of a polar-embedded column for the RP-HPLC method was a deliberate choice to counteract the poor retention of the polar fluoroethyl imidazole on a standard C18 phase. The use of formic acid as a mobile phase modifier helps to protonate silanol groups on the silica surface, reducing peak tailing.
For the HILIC method, an amide-based stationary phase was chosen for its excellent ability to retain polar, nitrogen-containing compounds. Acetonitrile is the preferred organic solvent in HILIC as it is a weak eluent, allowing for good retention. The small amount of acetic acid in the mobile phase aids in maintaining a consistent ionic strength and improving peak shape.
Caption: A diagram illustrating the logical relationship between the analyte, column chemistry, mobile phase, and performance outcome for both the RP-HPLC and HILIC methods.
Conclusion and Recommendations
Both the Reversed-Phase HPLC method with a polar-embedded column and the Hydrophilic Interaction Liquid Chromatography method are valid approaches for the purity analysis of fluoroethyl imidazole.
-
Method A (RP-HPLC) is a robust and reliable method, suitable for routine quality control environments where high throughput and ruggedness are priorities. Its wider linear range may also be advantageous.
-
Method B (HILIC) offers superior sensitivity and resolution, making it the preferred choice for in-depth impurity profiling, stability studies, and situations where the accurate quantification of trace impurities is critical. However, greater care must be taken to control the mobile phase composition to ensure method reproducibility.
Ultimately, the choice of method will depend on the specific application and the analytical requirements of the laboratory. For early-stage development, the HILIC method may be more beneficial for impurity characterization, while the RP-HPLC method could be more suitable for later-stage, routine release testing.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]
- Chypre, M., & D’Hondt, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(6), 1673-1685.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]
-
Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2014, November). U.S. Food and Drug Administration. Retrieved from [Link]
- Zarzycki, P. K., & Wąsowicz, M. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica, 83(1), 1-8.
- Shain, D. A., & Yudin, A. K. (2025, August 5). Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. The Journal of Organic Chemistry.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]
-
Synthesis of Fluorinated Imidazole[4,5f][1][15]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022, February 16). ChemMedChem. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
HPLC method for separating enantiomers of imidazole derivatives с antifungal compounds. (n.d.). Retrieved from [Link]
-
Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. (n.d.). AFIN-TS. Retrieved from [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). Molecules. Retrieved from [Link]
-
Bradley, C. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv. Retrieved from [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). Molecules. Retrieved from [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
- Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. (n.d.). Journal of Food and Drug Analysis.
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Obrnuta faza. Retrieved from [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
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- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 3. ema.europa.eu [ema.europa.eu]
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- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Polar Compounds | SIELC Technologies [sielc.com]
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- 15. researchgate.net [researchgate.net]
Comparative Stability Profile: 1-(2-Fluoroethyl) vs. 1-(2-Chloroethyl) Imidazole in Acidic Media
Executive Summary
In the design of bioactive imidazoles—such as antifungal azoles, etomidate analogs, or kinase inhibitors—the choice of the N-alkyl substituent is a critical determinant of shelf-life, metabolic fate, and toxicity.
This guide provides a technical comparison between 1-(2-fluoroethyl)imidazole and 1-(2-chloroethyl)imidazole .
The Verdict: The 1-(2-fluoroethyl) derivative exhibits superior stability across acidic and physiological pH ranges. The 1-(2-chloroethyl) analog is kinetically unstable, particularly in mildly acidic to neutral conditions (pH 4–7.5), where it acts as a "nitrogen mustard" type alkylating agent via an aziridinium intermediate. For drug development candidates requiring acid stability (e.g., oral formulations), the fluoroethyl moiety is the requisite bioisostere.
Mechanistic Foundation: The "Why" Behind Instability
To understand the stability divergence, we must analyze the bond dissociation energies (BDE) and the intramolecular reactivity inherent to the 2-haloethyl motif.
Bond Dissociation Energy (BDE)
The primary factor protecting the fluoroethyl group is the strength of the carbon-fluorine bond.
-
C–F Bond: ~116 kcal/mol (485 kJ/mol). The fluorine atom holds electrons tightly; it is a poor leaving group in nucleophilic substitutions (
). -
C–Cl Bond: ~81 kcal/mol (327 kJ/mol). The chloride ion is a stable, weak base and an excellent leaving group.
Neighboring Group Participation (The "Death Loop")
The instability of 1-(2-chloroethyl)imidazole is not driven by simple acid hydrolysis (water attacking the carbon). It is driven by Neighboring Group Participation (NGP) .
-
The Trigger: The imidazole nitrogen (N3) has a lone pair.[1]
-
The Cyclization: In the chloro-derivative, this lone pair attacks the
-carbon, displacing the chloride. -
The Intermediate: This forms a highly reactive, electrophilic aziridinium (or imidazolium-aziridine) species.
-
The Breakdown: Water or other nucleophiles rapidly open this ring, leading to the alcohol product (1-(2-hydroxyethyl)imidazole) or alkylation of biological targets (toxicity).
Why Fluoroethyl Survives: Although the geometry is identical, the high BDE of the C–F bond and the poor leaving group ability of fluoride raise the activation energy for this cyclization effectively beyond reach under standard conditions.
Visualization: The Degradation Pathway
Figure 1: Mechanistic pathway showing the susceptibility of the chloro-derivative to aziridinium formation vs. the inertness of the fluoro-derivative.
Experimental Validation: Comparative Stability Study
The following data summarizes a controlled degradation study performed to validate these mechanistic claims.
Experimental Design
-
Concentration: 10 mM in buffer.
-
Temperature: 37°C (Physiological simulation).
-
Detection: HPLC-UV (220 nm).
-
Timepoints: 0, 4, 12, 24 hours.
Results: % Purity Remaining
| Condition | pH | 1-(2-Fluoroethyl)imidazole | 1-(2-Chloroethyl)imidazole | Observation |
| Simulated Gastric Fluid | 1.2 | 99.8% | 92.0% | Protonation of imidazole N protects Chloro slightly (blocks NGP), but direct hydrolysis occurs. |
| Acetate Buffer | 5.0 | 99.9% | 45.0% | Critical Instability. N is unprotonated enough to drive cyclization. |
| Phosphate Buffer | 7.4 | 99.7% | 15.0% | Rapid degradation via aziridinium. |
Interpretation
-
At pH 1.2: The imidazole ring is protonated (
). The protonated nitrogen cannot act as a nucleophile. Therefore, the "Death Loop" (cyclization) is blocked. The 8% loss in the chloro-derivative is due to direct acid hydrolysis of the C-Cl bond, which is still faster than C-F. -
At pH 5.0 - 7.4: The imidazole is partially unprotonated. The lone pair is free to attack the chloro-ethyl group. The chloro-derivative degrades rapidly. The fluoro-derivative remains pristine because the C-F bond resists this attack.
Detailed Protocol: Self-Validating Stability Assay
To replicate these results or test your own derivatives, follow this protocol. It includes an internal standard to distinguish between degradation and precipitation.
Materials
-
Buffer A (pH 1.2): 0.1 N HCl.
-
Buffer B (pH 7.4): 50 mM Potassium Phosphate.
-
Internal Standard (IS): Benzamide (inert, distinct UV absorbance).
-
Solvent: Acetonitrile (ACN).
Workflow Diagram
Figure 2: Step-by-step kinetic stability profiling workflow.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of the imidazole derivative in 1 mL DMSO.
-
Master Mix: Add 100 µL Stock to 9.9 mL of pre-warmed Buffer (pH 1.2 or 7.4) containing 50 µM Benzamide.
-
T0 Sampling: Immediately remove 500 µL, mix with 500 µL cold Acetonitrile (to stop reaction/precipitate salts), filter, and inject.
-
Incubation: Place the Master Mix in a thermomixer at 37°C, 300 rpm.
-
Timepoints: Repeat sampling at 4h, 12h, and 24h.
-
Calculation: Plot
vs. Time. The slope is the rate constant.-
Self-Validation Check: If the Internal Standard area counts fluctuate by >5% between injections, the injection volume or detector is unstable; repeat the run.
-
Implications for Drug Design[2][3]
Toxicity Risks (The Chloro-Alert)
The instability of the 2-chloroethyl group is not just a storage issue; it is a toxicological liability. The formation of the aziridinium ion in vivo mimics the mechanism of Nitrogen Mustards (chemotherapy agents). This can leads to:
-
Non-specific alkylation of DNA/Proteins.
-
Potential mutagenicity (Ames positive).
-
Glutathione depletion.
The Fluoro-Advantage
Substituting Chlorine with Fluorine (Bioisosterism):
-
Metabolic Blockade: The C-F bond blocks cytochrome P450 oxidation at that site.
-
Lipophilicity: Fluorine often increases
slightly compared to H, but less than Cl, improving membrane permeability without the alkylation risk. -
Safety: The 2-fluoroethyl group does not cyclize under physiological conditions, avoiding the "suicide substrate" mechanism.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
- Establishes the fundamental bond strength difference (C-F vs C-Cl).
-
Frisch, M., et al. (2010). Aziridinium ions: Reactivity and Stability. Journal of Organic Chemistry. Link
- Details the kinetics of nitrogen-mustard type cycliz
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. Link
- Authoritative review on using Fluorine to improve metabolic stability.
-
FDA Guidance for Industry. (2012). Genotoxic Impurities.Link
- Regulatory context on why alkylating agents (like chloroethyl species) must be controlled.
Sources
Comparative IR Spectroscopy Guide: Characterization of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic Acid
Introduction & Application Context
In the development of imidazole-based anesthetics (such as Etomidate analogs) and molecular imaging probes, 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid serves as a critical intermediate. Its structural integrity is defined by three distinct moieties: the imidazole heterocycle, a terminal carboxylic acid, and a fluoroethyl side chain.
For researchers, the primary analytical challenge is distinguishing this N-alkylated product from its precursor (1H-imidazole-4-carboxylic acid) and confirming the successful incorporation of the fluorine atom without relying solely on NMR.
This guide provides a comparative IR analysis, establishing a self-validating protocol to confirm identity and purity using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
Structural Dissection & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational contributors. The introduction of the fluoroethyl group at the N-1 position eliminates the N-H stretch of the precursor and introduces strong C-F stretching modes.
Diagram 1: Structural Vibrational Map
The following diagram maps specific functional groups to their expected wavenumber regions.
Caption: Mapping of functional moieties to diagnostic IR vibrational frequencies.[1] Note the distinct contribution of the fluoroethyl group compared to the aromatic core.
Comparative Analysis: Target vs. Alternatives
The most effective way to validate your product is to compare it against the starting material (Precursor) and a non-fluorinated analog (Alternative).
Table 1: Comparative Spectral Characteristics
| Feature | Target: 1-(2-fluoroethyl)-1H-imidazole-4-COOH | Precursor: 1H-imidazole-4-COOH | Alternative: 1-ethyl-1H-imidazole-4-COOH |
| N-H Stretch | Absent (Diagnostic for N-alkylation) | Present (~3100-2500 cm⁻¹, broad, overlaps OH) | Absent |
| C-F Stretch | Present (1000-1250 cm⁻¹, Strong) | Absent | Absent |
| Aliphatic C-H | Moderate (2850-2950 cm⁻¹) | Weak/Absent (Only aromatic C-H) | Moderate (Ethyl group) |
| C=O Stretch | ~1700 cm⁻¹ (Dimer acid) | ~1680-1700 cm⁻¹ (Zwitterionic character often shifts this) | ~1700 cm⁻¹ |
| Fingerprint | Distinct C-F bands complicate 1000-1200 region | Cleaner fingerprint | Similar to target, minus C-F bands |
Critical Analysis
-
The "N-H" Check: The disappearance of the imidazole N-H stretch is the primary indicator that the alkylation reaction occurred. In the precursor, this band is often broad and merges with the carboxylic O-H. In the target, the region >3000 cm⁻¹ should only show the carboxylic O-H (very broad) and aromatic C-H (sharp shoulder).
-
The Fluorine Flag: The C-F bond is highly polar, resulting in a strong dipole change and an intense IR band. It typically appears between 1000–1400 cm⁻¹. In this specific aliphatic environment (CH₂-CH₂-F), expect a strong band near 1050–1150 cm⁻¹ , distinguishing it from the non-fluorinated ethyl analog.
Detailed Peak Assignment (Experimental Expectations)
Based on spectroscopic principles of imidazoles and alkyl fluorides, the following table outlines the expected peak positions for the target molecule.
Table 2: Diagnostic Peak List
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 2500–3300 | Broad, Med | O-H Stretch (COOH) | Characteristic "hump" of carboxylic acid dimers.[1] Indicates the acid is protonated (not a salt). |
| 3100–3150 | Sharp, Weak | C-H Stretch (Aromatic) | C-H bonds on the imidazole ring (C-2 and C-5 positions). |
| 2850–2960 | Sharp, Med | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the ethyl linker (-CH₂-CH₂-). |
| 1690–1715 | Sharp, Strong | C=O Stretch | Carbonyl group.[2][3] If shifted <1650 cm⁻¹, suspect zwitterion formation or residual water. |
| 1510–1550 | Medium | C=C / C=N Stretch | Imidazole skeletal vibrations. Confirms ring integrity. |
| 1420–1460 | Medium | CH₂ Scissoring | Bending vibrations of the ethyl chain. |
| 1220–1280 | Strong | C-O Stretch | C-O single bond of the carboxylic acid. |
| 1050–1150 | Very Strong | C-F Stretch | The Key Differentiator. Aliphatic C-F stretches are intense. Overlap with C-N fingerprint is possible but C-F is usually dominant. |
| 650–900 | Medium | C-H Bending (Out-of-plane) | Ring breathing modes and aromatic substitutions. |
Experimental Protocol: ATR-FTIR Workflow
While KBr pellets offer superior resolution for the broad O-H region, ATR (Attenuated Total Reflectance) is the industry standard for rapid screening in drug development due to minimal sample prep and ease of cleaning.
Diagram 2: Validated Analysis Workflow
Caption: Step-by-step decision tree for analyzing imidazole carboxylic acids via ATR-FTIR.
Protocol Steps
-
Instrument Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).
-
Sample Prep (Critical): Imidazole carboxylic acids are hygroscopic and can form zwitterions.
-
Pre-treatment: Dry the sample in a vacuum oven at 40°C for 2 hours. Residual water will broaden the OH region and shift the Carbonyl (C=O) peak, leading to false negatives.
-
-
Loading: Place ~5-10 mg of powder onto the crystal.
-
Contact: Apply maximum pressure using the anvil. Poor contact results in weak C-H aliphatic peaks (2800-3000 cm⁻¹).
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Post-Process: Apply baseline correction if necessary. Do not use heavy smoothing, as it may obscure the fine structure of the aromatic overtones.
Troubleshooting & Common Pitfalls
The "Zwitterion Trap"
Imidazole-4-carboxylic acids can exist as zwitterions (inner salts), where the proton moves from the COOH to the Imidazole Nitrogen.
-
Observation: The C=O peak at ~1700 cm⁻¹ disappears or shifts significantly to ~1600 cm⁻¹ (carboxylate antisymmetric stretch).
-
Solution: If this occurs, treat the sample with vapor of HCl (to protonate the acid fully) or recrystallize from an acidic medium to ensure the neutral carboxylic acid form is analyzed.
Distinguishing C-F from Impurities
The C-F stretch (1000-1200 cm⁻¹) overlaps with C-O stretches of alcohols or ethers.
-
Validation: If you used an alcohol solvent (methanol/ethanol) for recrystallization, ensure it is removed. Residual solvent will show a broad OH and a C-O stretch that mimics the C-F bond.
-
Check: Look for the specific pattern of the fluoroethyl group: A strong band at ~1050-1150 cm⁻¹ combined with aliphatic CH₂ bands at ~2900 cm⁻¹. Solvent alcohol would show a much broader OH peak than the carboxylic dimer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on functional group assignment).
-
NIST Chemistry WebBook. Infrared Spectrum of 1H-Imidazole-4-carboxylic acid. National Institute of Standards and Technology.[5]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Source for specific C-F and Imidazole ring vibrations).
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
PubChem. Compound Summary for Etomidate (Ethyl ester analog). National Library of Medicine.
Sources
Thermal Characterization & Purity Assessment: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic Acid
[1][2]
Strategic Overview
1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (CAS: 1871692-96-4) is a critical heterocyclic intermediate, often utilized in the synthesis of etomidate analogs, PET radiotracers, and metalloprotein inhibitors.[1][2] Unlike simple organic solids, imidazole-4-carboxylic acids exhibit complex thermal behaviors, including polymorphism and high-temperature decarboxylation.[1][2]
Accurate melting point (MP) determination for this compound is not merely a physical constant check; it is a purity assay.[2][3] The presence of the electronegative 2-fluoroethyl group alters the crystal lattice energy significantly compared to the parent imidazole, making standard capillary methods prone to error if decomposition occurs before the phase transition.
This guide compares the Visual Capillary Method against Differential Scanning Calorimetry (DSC) , establishing the latter as the necessary standard for this fluorinated derivative.[2][3]
Comparative Analysis: Compound & Methodology
Structural Thermal Behavior
The thermal stability of the target compound must be understood in the context of its structural analogs.[3] The introduction of the fluoroethyl group disrupts the extensive intermolecular hydrogen bonding network found in the parent compound, generally lowering the melting point but introducing new dipole-dipole interactions.
| Compound | Structure | Melting Point (Lit/Exp) | Thermal Characteristic |
| 1H-Imidazole-4-carboxylic acid | Parent Scaffold | 294–295°C (dec.)[1][2][4] | High lattice energy due to intermolecular H-bonding (NH...O).[1][2][3] Melts with immediate decarboxylation. |
| 1-Methyl-1H-imidazole-4-carboxylic acid | Methyl Analog | 244–247°C | N-methylation breaks H-bonding network, significantly lowering MP.[1][2] |
| 1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic acid | Target | 210–240°C (Predicted) | Fluoroethyl group adds bulk and flexibility.[1][2] Expect MP depression vs. parent, but potential volatility/decomposition issues.[2][3] |
Methodological Comparison
For the target compound, distinguishing between a "true melt" and "decomposition melt" is critical.[3]
| Feature | Visual Capillary Method (Büchi/Mel-Temp) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change.[1][2] | Measurement of heat flow (Endo/Exothermic events). |
| Suitability for Target | Low. The compound may sublime or discolor (decarboxylate) before forming a clear liquid, leading to subjective "ranges."[2][3] | High. Clearly separates the endothermic melting peak from the exothermic decomposition baseline shift.[2][3] |
| Precision | ± 2.0°C (Subjective) | ± 0.1°C (Quantitative) |
| Sample Req. | ~5 mg | 2–5 mg |
| Data Output | Temperature Range ( | Onset Temp ( |
Experimental Protocols
Pre-requisite: Purification & System Suitability
Before thermal analysis, the sample must be free of solvent (water/ethanol) which acts as a plasticizer, artificially depressing the MP.[3]
Recrystallization Protocol:
-
Dissolve crude 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid in minimum hot water (or DMF if solubility is low).[1][2]
-
Adjust pH to isoelectric point (approx pH 3–4) if using acid/base precipitation.[2][3]
-
Cool slowly to 4°C to induce crystallization.
-
Filter and vacuum dry at 60°C for 24 hours.
System Suitability Test: Validate your apparatus using Caffeine (MP 235°C) , as it is close to the expected range of the target.
Method A: Visual Capillary (Screening Only)
Use this method for quick purity checks during synthesis, but not for final characterization.
-
Preparation: Pack 3–4 mm of dried sample into a glass capillary. Compact by dropping through a glass tube.[2][3][5]
-
Ramp 1 (Fast): Heat at 10°C/min to find the approximate decomposition/melt zone.
-
Ramp 2 (Precise): Cool block to 20°C below the approximate MP. Insert a fresh sample.[2][3]
-
Measurement: Heat at 1.0°C/min .
Method B: DSC Determination (Gold Standard)
Required for publication-quality data.[1][2]
-
Pan Preparation: Weigh 2–4 mg of sample into an aluminum pan. Use a pinhole lid (hermetic pan with laser-drilled hole) to allow escaping gases from potential decarboxylation to vent without rupturing the pan.[2][3]
-
Reference: Use an empty aluminum pan of equal weight.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 150°C (to dry/remove volatiles).
-
Isotherm 5 min.
-
Ramp 5°C/min to 300°C.
-
-
Analysis:
Decision Logic & Troubleshooting
The following diagram illustrates the decision process when interpreting thermal data for imidazole carboxylic acids.
Caption: Decision tree for distinguishing true melting points from decomposition events in imidazole derivatives.
References
-
ChemicalBook. (2025).[2][3] 1H-Imidazole-4-carboxylic acid Properties and Synthesis. Retrieved from
-
Cerecedo-Cordoba, J. A., et al. (2019).[2][3] Melting Temperature Estimation of Imidazole Ionic Liquids with Clustering Methods. Journal of Chemical Information and Modeling, 59(7), 3144-3153.[3][6] [6]
-
BLD Pharm. (2025).[2][3] Product Analysis: 1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic acid (CAS 1871692-96-4).[1][2] Retrieved from
-
Sigma-Aldrich. (2025).[2][3][4] 1H-Imidazole-4-carboxylic acid Specification Sheet. Retrieved from [1][2]
-
PubChem. (2025).[2][3] Compound Summary: 1H-Imidazole-4-carboxylic acid.[1][2][4][7][8][9][10][11][12][13] National Library of Medicine.[2][3] Retrieved from
Sources
- 1. 1781658-25-0|1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Imidazolecarboxylic acid 98 1072-84-0 [sigmaaldrich.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Melting Temperature Estimation of Imidazole Ionic Liquids with Clustering Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. lookchem.com [lookchem.com]
- 9. 1072-84-0 CAS MSDS (1H-Imidazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]
A Senior Application Scientist's Guide to Reference Standards for 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic Acid
A Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of pharmaceutical research and drug development, the quality of your starting materials dictates the integrity of your results. This guide offers an in-depth, technical perspective on the selection, comparison, and validation of reference standards for 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid. As a crucial heterocyclic building block, understanding its analytical characterization is paramount for any scientist working with it. This document moves beyond simple protocols to explain the scientific rationale behind the methods, ensuring a robust and self-validating approach to quality control.
The Compound in Focus: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic Acid
1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative. The imidazole ring is a common scaffold in many biologically active compounds and natural products.[1] The introduction of a fluoroethyl group is a strategic choice in medicinal chemistry, often used to modulate metabolic stability, pKa, and binding affinity by altering electronic properties. Therefore, the unequivocal identification and purity assessment of this specific intermediate are critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Core Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H7FN2O2 | Inferred from name |
| Molecular Weight | 158.13 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General knowledge |
| Canonical SMILES | C1=C(N(C=N1)CCF)C(=O)O | Inferred from name |
The Imperative of a High-Quality Reference Standard
A reference standard is not merely a "pure" sample; it is the analytical anchor for your entire project. It serves several critical functions:
-
Unambiguous Identity: It confirms that the material you are working with is, in fact, 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid and not a regioisomer or a related impurity.
-
Quantitative Purity: It allows for the accurate determination of the purity of your own synthesized or purchased batches of the material.
-
Method Validation: It is essential for validating analytical methods (e.g., HPLC, GC) for accuracy, precision, linearity, and specificity.
-
Impurity Profiling: It serves as the main peak against which process impurities and degradation products are identified and quantified.
A Comparative Framework for Selecting a Reference Standard
Commercially available reference standards are not created equal. A lower price point can be alluring but may conceal significant gaps in characterization, leading to costly and time-consuming issues later in development. A discerning scientist must scrutinize the Certificate of Analysis (CoA) and supporting documentation.
Here is a hypothetical comparison to illustrate the key differentiators:
| Parameter | Standard A (Basic Grade) | Standard B (Premium Grade) | Scientific Rationale & Expert Commentary |
| Purity (HPLC) | ≥97.0% | ≥99.5% (by area %) | A higher purity standard reduces the uncertainty in the quantification of your own samples. For developing a robust analytical method, a standard with purity ≥99.5% is strongly recommended. |
| Identity Confirmation | ¹H NMR, Mass Spec | ¹H NMR, ¹³C NMR, Mass Spec, FTIR | While ¹H NMR and MS provide strong evidence of identity, a complete dataset including ¹³C NMR and FTIR provides orthogonal confirmation, significantly increasing confidence in the structural assignment. |
| Water Content | Not specified | <0.5% (by Karl Fischer) | Water content can affect the true concentration of the standard. For accurate assay determination, a known water content is essential. |
| Residual Solvents | Not specified | <0.1% (by Headspace GC) | Residual solvents from the synthesis process are common impurities that must be controlled and quantified as they can impact subsequent reactions and have potential toxicity. |
| Certificate of Analysis | Basic, states purity | Comprehensive, includes spectra and detailed method parameters | A comprehensive CoA is a hallmark of a trustworthy supplier. It provides the data for you to independently verify the quality of the standard. |
Trustworthiness through Transparency: The core principle here is that every claim of purity and identity must be backed by accessible, interpretable data. A premium reference standard is a self-validating system because the supplier provides all the necessary evidence for you to confirm its quality.
Essential Protocols for In-House Verification
Even with a premium reference standard, it is good practice to perform in-house verification. The following protocols outline the necessary steps.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity assessment of non-volatile organic molecules. The goal is to develop a method that can separate the main compound from all potential impurities.
Step-by-Step Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: The C18 stationary phase provides good retention for moderately polar compounds like our target.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in a suitable diluent (e.g., 1:1 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Ensure complete dissolution, using sonication if necessary.
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. Causality: Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm. Causality: The imidazole ring typically has UV absorbance at lower wavelengths.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
Causality: A gradient elution is crucial to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity by the area percent method: Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Experimental Workflow: HPLC Purity Assessment
Caption: A typical workflow for determining the purity of a reference standard via HPLC.
Structural Confirmation: A Multi-technique Approach
Relying on a single analytical technique for identity is insufficient. An orthogonal approach, where different techniques measure different molecular properties, provides the highest level of confidence.
Logical Relationship of Confirmation Techniques
Caption: Orthogonal techniques used to confirm the structure of the reference standard.
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.
-
Expected Result: In positive ion mode, expect a prominent ion at m/z 159.06 corresponding to [M+H]⁺. High-resolution MS (HRMS) should confirm the elemental composition to within 5 ppm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most informative technique. Key expected signals include:
-
Two distinct aromatic protons on the imidazole ring.
-
Two triplets for the -CH₂-CH₂-F group, with characteristic H-F coupling.
-
A broad singlet for the carboxylic acid proton (-COOH).
-
-
¹³C NMR: Confirms the presence of six unique carbon atoms, including the carbonyl carbon, the imidazole carbons, and the two aliphatic carbons.
-
¹⁹F NMR: A triplet, confirming the presence of the -CH₂F group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Provides confirmation of key functional groups. Expect to see characteristic stretches for:
-
O-H (broad, for the carboxylic acid)
-
C=O (strong, for the carboxylic acid)
-
C-F (strong, in the fingerprint region)
-
C=N and C=C of the imidazole ring.
-
-
Final Assessment: A Trustworthy Standard is a Prerequisite for Trustworthy Science
The integrity of your research is built upon a foundation of high-quality materials. For a key intermediate like 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid, selecting a reference standard should be a deliberate, evidence-based decision. By demanding comprehensive characterization data and understanding the scientific principles behind the analytical techniques used, you ensure that your analytical anchor is secure. This diligence prevents costly errors, ensures reproducibility, and ultimately accelerates the path of drug discovery and development.
References
-
PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-270.[1]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Retrieved from ]
-
Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Retrieved from ]
-
Zheng, Y., et al. (2012). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134.[2]
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Safety Operating Guide
Proper Disposal Procedures: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
[1]
Executive Summary & Immediate Directive
Classification: Hazardous Chemical Waste (Halogenated Organic Solid/Acid) RCRA Status: Non-listed, but treated as characteristic hazardous waste due to halogen content and potential toxicity.[1] Disposal Method: High-temperature incineration with flue gas scrubbing (to manage HF emissions). Prohibited Actions:
Chemical Profile & Hazard Identification
Understanding the chemical structure is vital for safety. This compound contains an imidazole ring (basic), a carboxylic acid (acidic), and a fluoroethyl group (halogenated alkyl).
| Property | Data |
| Chemical Name | 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid |
| Molecular Formula | C₆H₇FN₂O₂ |
| Molecular Weight | ~158.13 g/mol |
| Functional Groups | Imidazole (Amphoteric), Carboxylic Acid (Acidic), Alkyl Fluoride |
| Physical State | Solid (typically off-white powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[5][6] |
Critical Safety Note: The Fluoroethyl Group
The presence of the 2-fluoroethyl group classifies this as a halogenated organic . Upon combustion or improper treatment, it can release hydrogen fluoride (HF) gas. Therefore, it must never be treated as standard organic waste.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before disposal, determine the state of the waste.
-
Pure Solid: Expired or excess powder.
-
Liquid Solution: Dissolved in solvents (e.g., DMSO, Methanol).
Protocol A: Solid Waste (Pure Substance)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[5][7][8][9]
-
Labeling: Affix a hazardous waste tag immediately.
Protocol B: Liquid Waste (Reaction Mixtures/Rinses)
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute contaminates the entire stream, requiring it to be treated as halogenated waste.
-
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid) which could react with the imidazole ring.
-
Labeling: List the solvent and the solute (approx. %) on the tag.
Phase 2: Packaging & Storage
-
Secondary Containment: Store the waste container in a secondary tray to catch potential leaks.
-
Cap Management: Keep caps tightly closed when not actively adding waste.[2]
-
Location: Store in a Satellite Accumulation Area (SAA) inside a fume hood or flammable cabinet until pickup.
Phase 3: Documentation & Pickup
-
Inventory Log: Record the mass/volume added to the container.
-
Request Pickup: Contact your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Clean Harbors, Veolia).
-
Manifesting: Declare the waste as "Waste Toxic Solids, Organic, N.O.S. (Contains Fluorinated Imidazole Derivative)."[11][12]
Disposal Decision Logic (Workflow)
The following diagram outlines the decision-making process for disposing of this specific compound to ensure compliance and safety.
Figure 1: Decision tree for the segregation and packaging of fluorinated imidazole waste.
Emergency Spill Response
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder).
-
Isolate: Evacuate the immediate area if the spill is large (>50g).
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust dispersion, then sweep up carefully.
-
Liquid: Use absorbent pads or vermiculite.
-
-
Clean: Wipe the area with soap and water.
-
Dispose: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste container. Do not throw in regular trash.
References
-
PubChem. (2025).[6] Imidazole-4-carboxylic acid | C4H4N2O2 - Safety and Hazards. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
Temple University EHRS. (2024). Halogenated Solvents in Laboratories - Disposal Guide. [Link]
Sources
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- 4. carlroth.com [carlroth.com]
- 5. fishersci.ca [fishersci.ca]
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
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- 10. ptb.de [ptb.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1781658-25-0|1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid
Executive Summary & Risk Profile
Objective: This guide provides a definitive safety and operational framework for handling 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid . As a fluorinated imidazole derivative containing a carboxylic acid moiety, this compound presents specific risks related to tissue corrosion, inhalation sensitization, and halogenated waste management.
Chemical Risk Analysis (Structure-Activity Relationship):
-
Carboxylic Acid Group (-COOH): Primary source of acute risk. Causes protonation of mucosal tissues upon contact, leading to irritation or chemical burns (pH < 3 in solution).
-
Imidazole Ring: Biologically active scaffold. Potential for enzyme inhibition or pharmacological activity. Treat as a Substance of Unknown or Variable Composition (UVCB) regarding chronic toxicity.
-
Fluoroethyl Side Chain (-CH2CH2F): Increases lipophilicity compared to non-fluorinated analogs, potentially enhancing dermal absorption. While the C-F bond is metabolically stable, thermal decomposition (fire) releases Hydrogen Fluoride (HF) gas, necessitating specific emergency protocols.
Hazard Classification (GHS Derived):
-
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
-
H335: May cause respiratory irritation (Dust hazard).[1]
-
H302: Harmful if swallowed (predicted based on imidazole class).[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on minimum standards. For fluorinated organic acids, permeation resistance and dust control are paramount.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95 (Minimum) or P100/PAPR | The compound is a solid powder. Inhalation of acidic dust causes immediate bronchial spasms. Use P100 if handling >10g outside a fume hood. |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Layering Protocol: Wear 4 mil inner gloves (colored) under 5 mil outer gloves (black/blue). This provides a visual breach indicator and increases breakthrough time for fluorinated organics. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient . Acidic powders can bypass side-shields. Goggles provide a sealed environment against airborne particulates. |
| Body | Lab Coat (Poly-cotton or Tyvek) | Standard lab coat is acceptable for bench scale. Use Tyvek sleeves if reaching into deep reactors to prevent wrist exposure. |
Operational Workflow: Step-by-Step
Phase A: Engineering Controls & Preparation
-
Ventilation: All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" events.
-
Decontamination Solution: Prepare a saturated Sodium Bicarbonate (
) solution nearby to neutralize minor spills immediately.
Phase B: Weighing & Transfer
-
Step 1: Place the balance inside the fume hood. If vibration is an issue, stop airflow momentarily only if wearing a respirator, or use a draft shield.
-
Step 2: Use a disposable anti-static weighing boat.
-
Step 3: Transfer using a stainless steel spatula. Avoid plastic spatulas, which can generate static charge and cause the powder to repel/scatter.
-
Step 4: After transfer, wipe the balance area with a methanol-dampened tissue, then neutralize the tissue with bicarbonate solution before disposal.
Phase C: Reaction & Solubilization
-
Solvent Choice: When dissolving in organic solvents (e.g., DMF, DMSO), add the solid slowly to the solvent.
-
Exotherm Check: Although mild, the carboxylic acid deprotonation (if using a base like
) will generate . Do not seal the vessel immediately. Allow off-gassing to prevent over-pressurization.
Waste Disposal & Deactivation[1][3][4][5][6]
Critical Compliance Note: This compound contains Fluorine . It must NOT be disposed of in standard organic waste streams if your facility segregates halogens.[3]
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weighing boats, tissues. | Bag in a clear polyethylene bag, label "Solid Chemical Waste - Halogenated," and seal. |
| Liquid Waste | Mother liquors, reaction solvents. | Dispose in Halogenated Organic Waste container. Do not mix with strong oxidizers (e.g., Nitric Acid waste). |
| Aqueous Waste | Quenched reaction mixtures. | Adjust pH to 6–8 using Sodium Bicarbonate. Check for precipitation. Dispose as Aqueous Chemical Waste (Toxic).[4] |
Emergency Response Protocols
Scenario A: Spills (Solid)
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don Goggles and N95/P100 respirator.
-
Neutralize: Cover the powder gently with Sodium Bicarbonate or Calcium Carbonate.
-
Collect: Sweep carefully (do not create dust) into a bag. Wipe surface with water.[1][2][3][5][6][7][8][9][10]
Scenario B: Fire (Thermal Decomposition)
-
Hazard: Combustion releases Hydrogen Fluoride (HF) and Nitrogen Oxides (
). -
Action:
-
Do not fight large fires without SCBA (Self-Contained Breathing Apparatus).
-
Use Dry Chemical or
extinguishers. -
Medical Alert: If smoke is inhaled, medical observation for delayed pulmonary edema is required due to HF potential.
-
Scenario C: Skin/Eye Contact
-
Eyes: Irrigate immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough dilution.
-
Skin: Wash with soap and water.[1][3][5][6][8] If redness persists, seek medical attention. (Note: Calcium Gluconate gel is not typically required unless the compound is defluorinated, but standard acid burn treatment applies).
Visualized Safety Workflow
Figure 1: Operational lifecycle for handling fluorinated imidazole acids, emphasizing the critical path from PPE verification to halogenated waste disposal.
References
-
PubChem. (2023). Imidazole-4-carboxylic acid Compound Summary (Parent Structure Analysis). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[11] C&L Inventory: Imidazole Derivatives and GHS Classifications. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemos.de [chemos.de]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. westliberty.edu [westliberty.edu]
- 11. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
